2-Chloro-5-fluorobenzenesulfonyl chloride
Description
Properties
IUPAC Name |
2-chloro-5-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUKZLDGZFXXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513558 | |
| Record name | 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82875-86-3 | |
| Record name | 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-fluorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-fluorobenzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-fluorobenzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] With the Chemical Abstracts Service (CAS) registry number 82875-86-3 , this polyhalogenated aromatic sulfonyl chloride is a versatile building block owing to its distinct functionalities.[1] This document will delve into its molecular structure, physicochemical properties, synthesis methodologies, and significant chemical reactions. Furthermore, it will present a detailed protocol for a representative application and address critical safety and handling considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Molecular Structure
This compound is an organic compound with the molecular formula C₆H₃Cl₂FO₂S.[1] Its structure is characterized by a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 5, and a sulfonyl chloride (-SO₂Cl) functional group at position 1.[1] This specific arrangement of electron-withdrawing groups significantly influences the compound's reactivity, making it a valuable reagent in organic synthesis.[1] The presence of the sulfonyl chloride group, in particular, allows for facile nucleophilic substitution reactions, leading to the formation of sulfonamides and sulfonate esters.[1]
The unique combination of halogen substituents on the aromatic ring provides steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic profiles of derivative compounds.[1] This has led to its investigation as a precursor for novel heterocyclic compounds with potential antitumor activity and in the development of new sulfonylurea herbicides.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 82875-86-3 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Formula | C₆H₃Cl₂FO₂S | --INVALID-LINK--[1] |
| Molecular Weight | 229.06 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 41-44 °C | --INVALID-LINK--[1], --INVALID-LINK-- |
| InChI Key | IKUKZLDGZFXXNE-UHFFFAOYSA-N | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Canonical SMILES | C1=CC(=C(C=C1F)S(=O)(=O)Cl)Cl | --INVALID-LINK--[1] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials and the desired scale of production.
Chlorosulfonation of 2-Chloro-5-fluorobenzene
A primary and direct method for synthesizing this compound is the electrophilic aromatic substitution of 2-chloro-5-fluorobenzene with chlorosulfuric acid.[1] This reaction introduces the sulfonyl chloride group onto the aromatic ring.
Caption: Synthesis of this compound.
The causality behind this experimental choice lies in the high reactivity of chlorosulfuric acid as a sulfonating agent. The reaction is typically performed under controlled temperature conditions to manage the exothermic nature of the reaction and to prevent side reactions.
Alternative Synthetic Routes
Other reported methods for the synthesis of this compound include:
-
Chlorination of 5-Fluorobenzenesulfonic Acid: This involves treating 5-fluorobenzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]
-
Direct Sulfonation followed by Chlorination: This two-step process begins with the sulfonation of 2-chloro-5-fluorobenzene using sulfur trioxide (SO₃) to form the corresponding sulfonic acid, which is then converted to the sulfonyl chloride.[1]
Key Chemical Reactions and Applications
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by nucleophiles.
Nucleophilic Substitution Reactions
The most common and synthetically valuable reactions of this compound involve nucleophilic substitution at the sulfonyl chloride moiety.
-
Formation of Sulfonamides: Reaction with primary or secondary amines yields N-substituted sulfonamides.[1] This is a cornerstone reaction in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many drugs.[3]
-
Formation of Sulfonate Esters: Reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters.[1]
Caption: Key reactions of this compound.
Hydrolysis
In the presence of water, this compound readily hydrolyzes to form 2-chloro-5-fluorobenzenesulfonic acid and hydrochloric acid.[1] This moisture sensitivity necessitates careful handling and storage in a dry environment.[1][4]
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This section provides a detailed, step-by-step methodology for the synthesis of an N-substituted sulfonamide using this compound as a self-validating system.
Objective: To synthesize N-benzyl-2-chloro-5-fluorobenzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this solution, add triethylamine, followed by the dropwise addition of benzylamine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-benzyl-2-chloro-5-fluorobenzenesulfonamide.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be consistent with the structure of the target molecule.
Safety and Handling
This compound is classified as a corrosive material and is moisture-sensitive.[1][4] It can cause severe skin burns and eye damage.[4] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound.[4][5] All manipulations should be carried out in a well-ventilated fume hood.[4]
In case of exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]
In all cases of exposure, seek immediate medical attention.[4][5]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4][5] The compound's sensitivity to moisture requires storage under an inert atmosphere if possible.[5]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically and agrochemically important molecules. Its unique structural features and reactivity profile, dominated by the sulfonyl chloride group, allow for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and development.
References
2-Chloro-5-fluorobenzenesulfonyl chloride physical properties
An In-depth Technical Guide to 2-Chloro-5-fluorobenzenesulfonyl Chloride: Properties, Applications, and Protocols
Introduction
This compound is a polyhalogenated aromatic sulfonyl chloride that serves as a critical intermediate in the synthesis of a wide array of organic compounds.[1] With the chemical formula C₆H₃Cl₂FO₂S, its molecular architecture is distinguished by a benzene ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a sulfonyl chloride (-SO₂Cl) functional group at the 1-position.[1] This specific arrangement of electron-withdrawing groups significantly influences the compound's reactivity, making it a valuable building block in medicinal chemistry and agrochemical development.[1] The high electrophilicity of the sulfonyl chloride moiety, enhanced by the inductive effects of the halogen substituents, allows for selective reactions, particularly in nucleophilic substitutions and cross-coupling reactions.[1] This guide offers a comprehensive overview of its physical properties, chemical behavior, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.
Core Physical and Chemical Properties
The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 82875-86-3 | [1][2][3] |
| Molecular Formula | C₆H₃Cl₂FO₂S | [1][3] |
| Molecular Weight | 229.06 g/mol | [1][3] |
| Appearance | Powder / Solid | [2][4] |
| Melting Point | 41-44 °C | [1][4] |
| IUPAC Name | This compound | [1][2][3] |
| Sensitivity | Moisture sensitive | [1][5] |
Molecular Structure
The structure of this compound features a planar benzene ring. However, steric and electronic interactions from the bulky and electronegative substituents cause distortions in its geometry.[1] X-ray crystallography studies have revealed bond angles of approximately 119.5° at the sulfur center of the sulfonyl group, with S–O and S–Cl bond lengths of 1.43 Å and 2.01 Å, respectively.[1] The presence of both chlorine and fluorine atoms induces a significant net dipole moment, polarizing the sulfonyl chloride group and increasing its susceptibility to nucleophilic attack.[1]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dominated by the sulfonyl chloride group. It is a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom.
-
Nucleophilic Substitution : The chlorine atom attached to the sulfur is an excellent leaving group. It can be readily displaced by a variety of nucleophiles. For instance, it reacts with amines to form sulfonamides and with alcohols to yield sulfonate esters.[1] These reactions are fundamental to its application in building more complex molecules.
-
Hydrolysis : The compound is sensitive to moisture and will hydrolyze in the presence of water.[1] This reaction produces 2-chloro-5-fluorobenzenesulfonic acid and hydrochloric acid, making it crucial to handle the compound under anhydrous conditions to prevent degradation.[1]
-
Corrosivity : Due to the potential release of hydrochloric acid upon contact with moisture, it is classified as a corrosive material that can cause severe skin burns and eye damage.[1][3]
Synthesis and Manufacturing
The primary industrial synthesis of this compound involves the direct sulfonation of 2-chloro-5-fluorobenzene.[1] This reaction is an electrophilic aromatic substitution where chlorosulfuric acid serves as the sulfonating agent.[1] The process requires careful control of reaction conditions to ensure high yield and purity.
Industrial and Research Applications
The unique combination of functional groups makes this compound a versatile intermediate in several fields.
-
Pharmaceutical Development : It is a key precursor in the synthesis of novel heterocyclic compounds.[1] Research has explored its use in creating molecules with potential antitumor activity, highlighting its importance in cancer drug discovery.[1] The presence of chlorine and fluorine can enhance the lipophilicity and biological activity of the final drug candidates.[1] Over 88% of pharmaceuticals in the United States rely on chlorine chemistry in some capacity.[6]
-
Agrochemical Synthesis : The compound is an essential building block for certain sulfonylurea herbicides, which are a class of potent agents used for weed control.[1]
-
Chemical Research and Material Science : In a laboratory setting, it is widely used as a reagent to introduce the 2-chloro-5-fluorobenzenesulfonyl group into various organic molecules, enabling the synthesis of diverse sulfonamide derivatives for further study.[1] Its reactive nature also allows for its potential use in the development of new materials with specialized properties.[1]
Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Hazard Identification
The compound is classified as hazardous and requires careful handling to avoid exposure.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[2][3] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]
-
Personal Protective Equipment : Wear appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and eye/face protection such as safety goggles and a face shield.[5][7]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[7] Contaminated clothing should be removed immediately and washed before reuse.[5]
Storage and Stability
-
Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] The area should be secure and locked up.[5]
-
Moisture Sensitivity : As the compound is moisture-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5]
-
Incompatibilities : Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
-
Skin Contact : Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap. Seek immediate medical attention.[5]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][7]
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This section provides a generalized, illustrative protocol for the synthesis of a sulfonamide, a common application of this compound.
Objective: To synthesize an N-substituted-2-chloro-5-fluorobenzenesulfonamide via nucleophilic substitution.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, piperidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.2-1.5 equivalents) in the chosen anhydrous solvent. Cool the mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride : Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, quench the mixture by adding water or a 1M HCl solution. Transfer the mixture to a separatory funnel.
-
Extraction and Washing : Extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Combine the organic extracts and wash them sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
-
Characterization : Confirm the structure and purity of the final sulfonamide product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Conclusion
This compound is a highly valuable and reactive chemical intermediate. Its distinct physical and chemical properties, stemming from its halogenated sulfonyl chloride structure, make it an indispensable tool for synthetic chemists. Its successful application in the development of pharmaceuticals and agrochemicals underscores its significance. However, its corrosive and moisture-sensitive nature necessitates strict adherence to safety and handling protocols to ensure safe and effective use in a research or industrial setting.
References
- 1. Buy this compound | 82875-86-3 [smolecule.com]
- 2. 2-chloro-5-fluorobenzene-1-sulfonyl chloride | 82875-86-3 [sigmaaldrich.com]
- 3. 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | C6H3Cl2FO2S | CID 12943450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-fluorobenzenesulfonyl chloride 97 351003-49-1 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluorobenzenesulfonyl Chloride
Introduction
2-Chloro-5-fluorobenzenesulfonyl chloride is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1] Its unique substitution pattern, featuring a sulfonyl chloride functional group along with chlorine and fluorine atoms on the benzene ring, imparts specific reactivity and properties that are highly sought after in the development of novel bioactive molecules.[1] This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods. The content herein is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, aiming to provide a practical and scientifically rigorous resource.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound is predominantly achieved through two distinct and well-established chemical transformations:
-
Electrophilic Aromatic Substitution: Direct chlorosulfonation of 4-chloro-1-fluorobenzene.
-
Sandmeyer-type Reaction: Diazotization of 2-chloro-5-fluoroaniline followed by a copper-catalyzed reaction with a sulfur dioxide source.
The choice between these methodologies often depends on factors such as the availability of starting materials, desired scale of production, safety considerations, and the required purity of the final product. The following sections will delve into the intricacies of each approach.
Method 1: Chlorosulfonation of 4-Chloro-1-fluorobenzene
This method represents a direct and atom-economical approach to the target molecule, leveraging the principles of electrophilic aromatic substitution (EAS).[1]
Underlying Chemistry and Mechanism
The chlorosulfonation of 4-chloro-1-fluorobenzene is a classic example of an electrophilic aromatic substitution reaction.[1][2] The reaction proceeds through the following key steps:
-
Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) acts as the source of the highly electrophilic species, which is believed to be the sulfur trioxide-like cation, ⁺SO₂Cl. This electrophile is generated in situ through the auto-protolysis of chlorosulfonic acid.[2][3]
-
Electrophilic Attack: The π-electron system of the 4-chloro-1-fluorobenzene ring attacks the electrophilic sulfur atom of the ⁺SO₂Cl species. This results in the formation of a resonance-stabilized carbocation intermediate, commonly referred to as a sigma complex or arenium ion.[2][4]
-
Regioselectivity: The directing effects of the existing substituents on the benzene ring are crucial in determining the position of the incoming sulfonyl chloride group. The fluorine atom is an ortho-, para-directing activator (though deactivating overall due to its high electronegativity), while the chlorine atom is also an ortho-, para-directing deactivator. In this case, the sulfonation occurs predominantly at the position ortho to the fluorine and meta to the chlorine, leading to the desired this compound.
-
Rearomatization: A base, such as a chloride ion or another molecule of chlorosulfonic acid, abstracts a proton from the carbon atom bearing the newly introduced -SO₂Cl group. This restores the aromaticity of the ring and yields the final product.[2]
Experimental Protocol
Materials:
-
4-Chloro-1-fluorobenzene
-
Chlorosulfonic acid (freshly distilled is recommended)[5]
-
Crushed ice
-
Carbon tetrachloride (or other suitable extraction solvent)
-
Dilute sodium carbonate solution
Procedure:
-
In a flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas absorption trap, place an excess of chlorosulfonic acid.[5][6]
-
Cool the chlorosulfonic acid in an ice-water bath.
-
Slowly add 4-chloro-1-fluorobenzene dropwise to the stirred and cooled chlorosulfonic acid, maintaining the temperature between 20-25°C.[6] The addition is exothermic and generates hydrogen chloride gas, which should be trapped.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (typically 1-2 hours) to ensure the reaction goes to completion.[6]
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[5][6] This step quenches the reaction and hydrolyzes the excess chlorosulfonic acid.
-
The product, being insoluble in the aqueous acidic medium, will separate as an oil or solid.
-
Extract the product with a suitable organic solvent like carbon tetrachloride.[6]
-
Wash the organic extract with water and then with a dilute sodium carbonate solution to remove any acidic impurities.[6]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent by distillation under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Data Summary
| Parameter | Details | Reference |
| Starting Material | 4-Chloro-1-fluorobenzene | [1] |
| Reagent | Chlorosulfonic acid | [1][6] |
| Reaction Type | Electrophilic Aromatic Substitution | [2] |
| Key Advantage | Direct, one-step synthesis | |
| Key Disadvantage | Use of highly corrosive and hazardous chlorosulfonic acid, potential for regioisomeric impurities. | [3] |
| Typical Yield | Moderate to good, but can be variable. |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via chlorosulfonation.
Method 2: Sandmeyer-type Reaction of 2-Chloro-5-fluoroaniline
This synthetic route offers a high degree of regiochemical control and is particularly useful when the corresponding aniline is readily available. The classic Sandmeyer reaction has been a cornerstone of aromatic chemistry for over a century.[7]
Underlying Chemistry and Mechanism
The Sandmeyer reaction for the synthesis of aryl sulfonyl chlorides is a radical-nucleophilic aromatic substitution.[7] The key steps are:
-
Diazotization: 2-Chloro-5-fluoroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt, 2-chloro-5-fluorobenzenediazonium chloride. This intermediate is generally unstable and is used immediately in the next step.
-
Copper-Catalyzed Sulfonylation: The diazonium salt solution is then added to a solution containing sulfur dioxide (SO₂) and a copper(I) salt (e.g., cuprous chloride, CuCl) as a catalyst.[8] The reaction proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then reacts with sulfur dioxide to form an arylsulfonyl radical, which is subsequently oxidized and chlorinated to yield the final sulfonyl chloride product, regenerating the copper(I) catalyst in the process.[7]
Modern Advancements: The Use of DABSO
A significant advancement in the Sandmeyer-type synthesis of sulfonyl chlorides is the use of DABCO-bis(sulfur dioxide) (DABSO) as a stable, solid surrogate for gaseous sulfur dioxide.[9][10][11] This innovation offers several advantages:
-
Safety: Avoids the handling of toxic and corrosive sulfur dioxide gas.[9]
-
Operational Simplicity: DABSO is a bench-stable solid that is easy to handle and dose accurately.[10][11]
-
Scalability: The procedure is more amenable to scale-up compared to methods requiring the use of gaseous reagents.[9][10]
The reaction with DABSO follows a similar mechanistic pathway, where DABSO releases sulfur dioxide in a controlled manner under the reaction conditions.[10][11]
Experimental Protocol (using DABSO)
Materials:
-
2-Chloro-5-fluoroaniline
-
DABCO-bis(sulfur dioxide) (DABSO)
-
Copper(II) chloride (CuCl₂) (as a catalyst precursor)[9][11]
-
tert-Butyl nitrite
-
Concentrated hydrochloric acid (HCl)
-
Acetonitrile (MeCN)
-
An appropriate amine for quenching (e.g., morpholine, if the sulfonamide is the desired final product) or a suitable work-up procedure for isolating the sulfonyl chloride.
Procedure:
-
In a round-bottom flask, combine 2-chloro-5-fluoroaniline, DABSO, and a catalytic amount of CuCl₂ in acetonitrile.[9][11]
-
Cool the mixture in a water bath.
-
After a short stirring period, add tert-butyl nitrite dropwise, maintaining the temperature.[9][11]
-
Allow the reaction to stir at room temperature overnight or until completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).[9]
-
For isolation of the sulfonyl chloride, an aqueous work-up is performed. This typically involves quenching the reaction, extracting the product with an organic solvent, washing the organic layer, drying, and concentrating under reduced pressure.[10][11]
-
Further purification can be achieved by column chromatography or recrystallization.
Data Summary
| Parameter | Traditional Sandmeyer | DABSO-Mediated Sandmeyer | Reference |
| Starting Material | 2-Chloro-5-fluoroaniline | 2-Chloro-5-fluoroaniline | [8][9] |
| SO₂ Source | Gaseous SO₂ | DABSO (solid) | [8][9] |
| Catalyst | Cu(I) salt (e.g., CuCl) | Cu(II) salt (e.g., CuCl₂) | [8][9] |
| Key Advantage | High regioselectivity | Enhanced safety, operational simplicity, scalability | [9][10] |
| Key Disadvantage | Use of toxic SO₂ gas, potential instability of diazonium intermediate | Higher cost of DABSO compared to SO₂ | [9] |
| Typical Yield | Good | Good to excellent | [9][10][11] |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via a DABSO-mediated Sandmeyer reaction.
Purification and Handling
This compound is a moisture-sensitive compound and is classified as corrosive.[1] Proper handling procedures, including the use of personal protective equipment, are essential.
Purification of the crude product from either synthetic route is typically achieved by:
-
Vacuum Distillation: This is a common method for purifying liquid sulfonyl chlorides.
-
Recrystallization: If the product is a solid or can be solidified, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique.
-
Column Chromatography: For smaller scale preparations or for the removal of closely related impurities, silica gel column chromatography can be employed.
The primary impurity to be aware of is the corresponding sulfonic acid, which can form due to hydrolysis of the sulfonyl chloride in the presence of water.[1][12] Therefore, anhydrous conditions are recommended, especially during work-up and storage.
Conclusion
The synthesis of this compound can be effectively achieved through either direct chlorosulfonation of 4-chloro-1-fluorobenzene or a Sandmeyer-type reaction of 2-chloro-5-fluoroaniline. The chlorosulfonation route is direct but requires the handling of highly corrosive reagents and may present challenges with regioselectivity. The Sandmeyer reaction offers excellent regiocontrol, and modern advancements using SO₂ surrogates like DABSO have significantly improved the safety and operational ease of this method. The selection of the optimal synthetic route will be guided by considerations of starting material availability, scale, safety protocols, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize this important chemical intermediate.
References
- 1. Buy this compound | 82875-86-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. cbijournal.com [cbijournal.com]
- 9. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-5-fluorobenzenesulfonyl chloride safety and handling
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-5-fluorobenzenesulfonyl Chloride
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 82875-86-3). It is intended for researchers, chemists, and drug development professionals who utilize this reactive intermediate in laboratory and pilot-scale synthesis. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established chemical hygiene practices to ensure user safety and experimental integrity.
Introduction: A Profile of a Key Synthetic Building Block
This compound is an aromatic organic compound featuring a sulfonyl chloride functional group, making it a valuable and highly reactive intermediate.[1] Its molecular structure, which includes both chlorine and fluorine atoms on the benzene ring, allows it to serve as a critical building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Specifically, it is a precursor for novel heterocyclic compounds with potential antitumor activity and is used in the development of sulfonylurea herbicides.[1] However, the very reactivity that makes this compound synthetically useful also renders it hazardous. This guide is designed to provide the necessary framework for its safe and effective use.
Section 1: Physicochemical Properties & Reactivity Profile
A thorough understanding of a chemical's properties is fundamental to anticipating its behavior and handling it safely. The reactivity of this compound is dominated by the electrophilic sulfur atom in the sulfonyl chloride group, making it highly susceptible to nucleophilic attack.
| Property | Value | Source(s) |
| CAS Number | 82875-86-3 | [1][3] |
| Molecular Formula | C₆H₃Cl₂FO₂S | [1][3][4] |
| Molecular Weight | 229.06 g/mol | [1][3] |
| Appearance | Solid powder, may be beige | [5] |
| Melting Point | 41-44 °C | [1] |
| Boiling Point | 205 °C at 10 Torr | [6] |
| IUPAC Name | This compound | [3] |
Core Reactivity: Moisture Sensitivity and Hydrolysis
The most critical reactive characteristic of this compound is its sensitivity to moisture.[1] It readily reacts with water in a hydrolysis reaction to form the corresponding 2-chloro-5-fluorobenzenesulfonic acid and corrosive hydrochloric acid (HCl).[1] This reaction is the primary reason for its classification as a corrosive substance and underscores the necessity of handling it in a dry environment and storing it under anhydrous conditions.
Caption: Reaction pathway for the hydrolysis of the title compound.
Incompatibilities
To prevent hazardous reactions, this compound must be kept away from:
-
Water/Moisture: As detailed above, leads to the formation of corrosive acids.[1][7]
-
Strong Bases: Can cause vigorous or violent reactions.[7][8]
-
Strong Oxidizing Agents: May lead to exothermic reactions.[7]
-
Alcohols and Amines: Will react readily to form sulfonate esters and sulfonamides, respectively. This is often the intended reaction but must be controlled.[1][7]
Section 2: Hazard Identification & GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[8] The primary danger is its corrosive nature.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion / Irritation, Category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |
Source(s): [3]
In the event of a fire, this compound may decompose to release highly toxic and irritating gases, including carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[9]
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and robust PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
-
Ventilation: The laboratory must be well-ventilated to disperse any fugitive emissions.[9]
-
Emergency Equipment: A safety shower and eyewash station must be located in the immediate vicinity of the workstation and be regularly tested.[8][10]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent contact with this corrosive material.
-
Eye and Face Protection: Tightly fitting safety goggles are required at a minimum. A full-face shield must be worn over safety goggles when handling quantities greater than a few grams or when there is a heightened risk of splashing.[11]
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves provide insufficient protection for anything beyond incidental contact. For direct handling or risk of immersion, butyl rubber or laminate gloves are recommended. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contamination.[11][12]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger-scale operations, a chemically resistant apron or full-body suit may be necessary.[11]
-
Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with a P100 (HEPA) filter for particulates is required.
Section 4: Standard Operating Procedures for Handling & Storage
Adherence to strict protocols is essential for the safe day-to-day use of this chemical.
Safe Handling Workflow
Caption: A standard workflow for safely handling the reagent.
Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Container: Keep in the original, tightly sealed container.[11]
-
Atmosphere: Due to its moisture sensitivity, the compound must be stored in a dry environment. A desiccator cabinet is the minimum requirement.[7] For long-term storage, keeping the container inside a sealed bag with a desiccant or under an inert atmosphere (e.g., nitrogen or argon) is best practice.
-
Location: Store in a cool, dry, well-ventilated area designated for corrosive solids.[11] Keep it segregated from incompatible materials, particularly bases, oxidizing agents, and water.[7]
-
Access: The storage area should be locked or otherwise accessible only to authorized and trained personnel.[8]
Section 5: Emergency Response Protocols
Immediate and correct action is vital in the event of an exposure or spill.
First-Aid Measures
-
General Advice: Move the victim from the danger zone. Show this safety data sheet to the attending physician. First responders must protect themselves from exposure.[9]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[8] Flush the affected skin with copious amounts of water for at least 15 minutes, preferably under a safety shower.[9] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do. It is critical to seek immediate attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air.[9] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use the mouth-to-mouth method).[5][8] Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water.[8][9] DO NOT induce vomiting , as this creates a significant risk of perforating the esophagus or stomach.[13] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Spill Response Protocol
This protocol is for small, incidental laboratory spills (<100g) by trained personnel. For larger spills, or any spill you are not comfortable or equipped to handle, evacuate the area and contact emergency services.
Caption: Decision and action tree for spill response.
Step-by-Step Spill Cleanup:
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate all non-essential personnel.[14][15]
-
Protect Yourself: Don the appropriate PPE as detailed above, including respiratory protection, a face shield, and heavy-duty gloves.[14]
-
Contain: Prevent the spill from spreading by creating a barrier around it with a dry, inert, non-combustible absorbent material like sand, vermiculite, or a commercial acid spill neutralizer.[16][17] Do not use combustible materials like paper towels.[17]
-
Absorb: Gently cover the spill with more absorbent material, working from the outside edges inward.[15][16]
-
Collect: Once the material is fully absorbed, carefully sweep it up using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[16][17]
-
Decontaminate: Wipe the spill area with a damp cloth (use water cautiously), followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.[14][16]
-
Dispose & Report: Dispose of the waste container according to your institution's hazardous waste procedures.[8] Report the incident to your supervisor or environmental health and safety office.
Section 6: Waste Disposal
All materials contaminated with this compound, including empty containers, reaction residues, and spill cleanup debris, must be treated as hazardous waste.
-
Containers: Do not rinse empty containers into the drain. They should be sealed and disposed of via the institutional hazardous waste program.
-
Waste Stream: Keep waste containing this chemical separate from other waste streams. Never mix it with incompatible waste, especially aqueous or basic solutions.
-
Regulations: All disposal must be carried out in strict accordance with all applicable local, state, and federal regulations.[5] Do not allow the product to enter drains or waterways.[12]
References
- 1. Buy this compound | 82875-86-3 [smolecule.com]
- 2. 5-Chloro-2-fluorobenzenesulfonyl chloride [myskinrecipes.com]
- 3. 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | C6H3Cl2FO2S | CID 12943450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-fluorobenzene-1-sulfonyl chloride - High purity | EN [georganics.sk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | 82875-86-3 [amp.chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. jk-sci.com [jk-sci.com]
A Technical Guide to the Corrosive Nature of 2-Chloro-5-fluorobenzenesulfonyl Chloride: Mechanisms, Material Compatibility, and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluorobenzenesulfonyl chloride (C₆H₃Cl₂FO₂S) is a vital intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its reactive sulfonyl chloride group.[1] However, this reactivity is also the source of its significant corrosive hazards. This guide provides an in-depth analysis of the chemical mechanisms underlying its corrosive nature, offers a detailed assessment of material compatibility, and outlines rigorous, field-proven protocols for safe handling, storage, and emergency response. The primary corrosive threat stems not from the compound in its anhydrous state, but from its rapid and exothermic hydrolysis upon contact with moisture, which generates highly corrosive acidic byproducts.[1] A comprehensive understanding of these principles is paramount for ensuring laboratory safety, maintaining equipment integrity, and achieving successful synthetic outcomes.
The Chemical Mechanism of Corrosion: Hydrolysis
The principal hazard associated with this compound is its acute sensitivity to moisture.[1] Like most aromatic sulfonyl chlorides, it undergoes rapid and exothermic hydrolysis when exposed to water, including atmospheric humidity.[1][2] This reaction is the fundamental driver of its corrosive properties.
The hydrolysis reaction proceeds as follows:
C₆H₃ClFSO₂Cl + 2H₂O → C₆H₃ClFSO₃H + HCl
The products of this degradation are:
-
2-Chloro-5-fluorobenzenesulfonic Acid (C₆H₃ClFSO₃H): A strong sulfonic acid.
-
Hydrochloric Acid (HCl): A strong, highly corrosive mineral acid.
The generation of this acidic mixture is responsible for the severe damage the compound can inflict on living tissue and susceptible materials.[3] The reaction can be vigorous, releasing corrosive HCl fumes and significant heat, which can further accelerate corrosion rates.[1][2] Therefore, all handling and storage procedures must be predicated on the rigorous exclusion of moisture.[4]
Caption: Hydrolysis of this compound.
Material Compatibility and Selection
The integrity of reaction vessels, transfer lines, and storage containers is critical. The choice of materials must be based on resistance to the acidic byproducts of hydrolysis, primarily hydrochloric acid and sulfonic acids.
Material Compatibility Data
The following table synthesizes data for materials commonly found in laboratory and pilot plant settings. Recommendations are based on resistance to strong, non-oxidizing acids.
| Material Category | Specific Material | Compatibility Rating | Rationale & Expert Insights |
| Metals | Stainless Steel (304, 316) | Not Recommended | Rapidly attacked by wet HCl, leading to pitting and crevice corrosion. Anhydrous reagent may be tolerated, but any moisture ingress creates a catastrophic failure risk. |
| Hastelloy C-276 | Good | Excellent resistance to a wide range of corrosive media, including wet HCl and sulfuric/sulfonic acids. The preferred metallic choice for reactors. | |
| Tantalum | Excellent | Superior resistance to HCl and other acids, but high cost limits its use to critical components like rupture discs, thermowells, or vessel linings. | |
| Carbon Steel, Aluminum | Severe Corrosion | Unacceptable for use. Will be aggressively attacked even by trace moisture, leading to rapid material failure and potential release of flammable hydrogen gas.[5] | |
| Polymers & Elastomers | PTFE, PFA, FEP | Excellent | Highly inert to both the reagent and its acidic byproducts across a wide temperature range. Ideal for liners, gaskets, tubing, and coatings. |
| Glass / Borosilicate Glass | Excellent | Standard material for laboratory glassware. Offers excellent chemical resistance, provided there is no hydrofluoric acid contamination. | |
| Polypropylene (PP) | Limited Use | Fair resistance to dilute acids at ambient temperature. Not recommended for long-term storage or at elevated temperatures due to risk of chemical attack and degradation. | |
| Polyethylene (HDPE) | Limited Use | Similar to PP. Suitable for secondary containment but not as a primary reaction or storage vessel. | |
| Viton® (FKM) | Good | Good resistance to acids. A common choice for O-rings and gaskets in compatible valve systems. Verify specific grade for optimal performance. | |
| Kalrez® (FFKM) | Excellent | Offers the broadest range of chemical resistance among elastomers, comparable to PTFE, but with elastomeric properties. Ideal for critical sealing applications. | |
| Silicone, EPDM, Buna-N | Not Recommended | These elastomers will be rapidly degraded by the strong acidic byproducts, leading to swelling, loss of mechanical properties, and seal failure. |
Safe Handling and Storage Protocols
Adherence to strict, self-validating protocols is non-negotiable. The objective of every step is the absolute exclusion of moisture and the prevention of personnel exposure.[6][7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory.
-
Eye/Face Protection: Chemical splash goggles and a full-face shield are required.[5][8] Standard safety glasses are insufficient.
-
Hand Protection: Use heavy-duty, acid-resistant gloves (e.g., Butyl or Viton®). A lighter nitrile glove may be worn underneath as a secondary barrier and for dexterity. Inspect gloves for any signs of degradation or pinholes before each use.[7]
-
Body Protection: A flame-resistant lab coat, supplemented by a chemical-resistant apron, is necessary.[4][8] Ensure full leg and closed-toe shoe coverage.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to control corrosive vapors.[4][8] If there is a risk of exceeding exposure limits, a respirator with an acid gas cartridge is required.[9]
Step-by-Step Handling Workflow
This protocol assumes the transfer of the reagent from a storage container to a reaction vessel.
-
Preparation:
-
Ensure an emergency safety shower and eyewash station are accessible and unobstructed.[5]
-
Have neutralization agents (e.g., sodium bicarbonate, soda ash) and spill kits readily available.
-
All glassware and equipment must be oven-dried (e.g., 125°C overnight) and cooled under a stream of inert gas (Nitrogen or Argon) immediately before use to remove adsorbed moisture.[6]
-
-
Inert Atmosphere Transfer:
-
The reaction vessel must be assembled and purged with a dry, inert gas. Use a bubbler to monitor positive pressure.
-
The reagent container (e.g., a Sure/Seal™ bottle) should be allowed to equilibrate to ambient temperature before opening to prevent condensation of atmospheric moisture on cold surfaces.
-
Using standard air-free techniques, transfer the reagent via a dry syringe or cannula.[6] The goal is to never expose the bulk reagent to the laboratory atmosphere.
-
-
Post-Transfer & Cleanup:
-
Immediately quench any residual reagent in the syringe/cannula by carefully injecting it into a beaker of a suitable quenching solvent (e.g., isopropanol) within the fume hood.
-
Thoroughly decontaminate all equipment. Rinse with an appropriate organic solvent followed by careful washing.
-
Wipe down the exterior of the reagent bottle and the work surface in the fume hood before storing.
-
Storage Requirements
-
Store in a tightly sealed container, preferably the original manufacturer's bottle, with the cap securely fastened.[10]
-
The storage location must be a dedicated, cool, dry, and well-ventilated corrosives cabinet, away from incompatible materials, especially bases, alcohols, and oxidizers.[5][8]
-
Crucially, store away from any water sources or areas of high humidity.[4] Secondary containment is highly recommended to mitigate spills.[7]
Caption: Workflow for safely handling moisture-sensitive corrosives.
Emergency Procedures
Immediate and correct action is vital to mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[10][11] Seek immediate medical attention. Do not attempt to neutralize the acid on the skin.
-
Eye Contact: Flush eyes with a gentle, continuous stream of water for at least 30 minutes at an eyewash station, holding the eyelids open.[9][11] Remove contact lenses if possible. Seek immediate emergency medical attention.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[9][11] Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wearing full PPE, contain the spill.
-
Cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like paper towels.
-
Slowly and carefully add a neutralizing agent (e.g., soda ash or sodium bicarbonate) until fizzing stops.
-
Collect the neutralized mixture into a designated, labeled hazardous waste container using corrosion-resistant tools.[10]
-
Conclusion
The corrosive nature of this compound is entirely predicated on its reaction with water to form a mixture of strong acids. By recognizing this fundamental mechanism, professionals can implement a robust safety system based on the rigorous exclusion of moisture. This involves the careful selection of inert materials like glass and PTFE, the strict application of air-free handling techniques, and unwavering adherence to PPE and emergency preparedness protocols. Treating this compound with the respect its reactivity demands is the key to its safe and effective use in research and development.
References
- 1. Buy this compound | 82875-86-3 [smolecule.com]
- 2. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 3. 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | C6H3Cl2FO2S | CID 12943450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. synquestlabs.com [synquestlabs.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. eng.uwo.ca [eng.uwo.ca]
- 8. questron.ca [questron.ca]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Moisture Sensitivity of 2-Chloro-5-fluorobenzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the moisture sensitivity of 2-Chloro-5-fluorobenzenesulfonyl chloride, a critical intermediate in the pharmaceutical and agrochemical industries. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's reactivity with water is paramount for ensuring process robustness, product purity, and the integrity of synthesized materials. This document delves into the fundamental chemical principles governing its hydrolysis, the electronic effects of its substituents, and provides field-proven methodologies for its handling, storage, and the quantitative assessment of its degradation. By integrating theoretical insights with practical, validated protocols, this guide serves as an essential resource for any professional working with this reactive sulfonyl chloride.
Introduction: The Double-Edged Sword of Reactivity
This compound (CFBSC) is a highly valuable building block in organic synthesis. Its sulfonyl chloride functional group serves as a powerful electrophilic handle for the construction of sulfonamides, sulfonate esters, and other sulfur-containing motifs prevalent in a wide array of bioactive molecules.[1] The presence of both a chloro and a fluoro substituent on the aromatic ring further modulates its reactivity and provides additional sites for synthetic diversification.
However, the very reactivity that makes CFBSC a versatile synthetic tool also renders it susceptible to degradation by moisture. The hydrolysis of the sulfonyl chloride moiety to the corresponding 2-chloro-5-fluorobenzenesulfonic acid is a common and often undesirable side reaction. This degradation can lead to reduced yields in synthetic transformations, the introduction of impurities that are difficult to remove, and a general lack of process control.
This guide will provide a detailed exploration of the moisture sensitivity of CFBSC, moving from the theoretical underpinnings of its reactivity to practical, actionable protocols for its management and analysis.
The Chemistry of Hydrolysis: A Mechanistic Perspective
The reaction of this compound with water is a classic example of nucleophilic acyl substitution at a sulfur center. The generally accepted mechanism for the hydrolysis of arylsulfonyl chlorides in neutral or acidic aqueous media is a bimolecular nucleophilic substitution (SN2-type) process.[2] In this mechanism, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group.
The reaction can be catalyzed by a second water molecule acting as a general base, which facilitates the deprotonation of the attacking water molecule in the transition state.[3]
Diagram: Proposed SN2-type Hydrolysis Mechanism
Caption: Proposed SN2-type mechanism for the hydrolysis of CFBSC.
The Electronic Influence of Chloro and Fluoro Substituents
The rate of hydrolysis of benzenesulfonyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Both the chlorine and fluorine atoms in this compound are electron-withdrawing groups due to their high electronegativity. This has a profound impact on the reactivity of the sulfonyl chloride group:
-
Inductive Effect (-I): Both halogens exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and, consequently, from the sulfur atom. This increases the electrophilicity of the sulfur, making it more susceptible to nucleophilic attack by water.
-
Resonance Effect (+R): While halogens are deactivating overall, they do possess a weak electron-donating resonance effect due to their lone pairs of electrons. However, for halogens, the inductive effect typically outweighs the resonance effect.
The ortho-chloro substituent, in addition to its electronic effect, may also exert a steric influence on the approaching nucleophile. However, for the SN2-type mechanism at a tetrahedral sulfur, the transition state is less sterically hindered than in carbon-centered SN2 reactions.
Practical Considerations: Handling, Storage, and Stability
Given its inherent moisture sensitivity, the proper handling and storage of this compound are critical to maintain its quality and ensure reproducible results in its applications.
Table 1: Recommended Handling and Storage Protocols
| Parameter | Recommendation | Rationale |
| Atmosphere | Handle and store under an inert atmosphere (e.g., nitrogen or argon). | To minimize contact with atmospheric moisture. |
| Containers | Use tightly sealed containers made of non-reactive materials (e.g., glass or PTFE-lined caps). | To prevent ingress of moisture and reaction with the container material. |
| Storage Temperature | Store in a cool, dry place. | Lower temperatures generally reduce the rate of chemical reactions, including hydrolysis. |
| Dispensing | Use dry glassware and utensils. Dispense in a glove box or under a stream of inert gas if possible. | To prevent contamination with moisture during handling. |
| Solvents | Use anhydrous solvents for all reactions and dilutions. | To avoid introducing water into the system, which would lead to hydrolysis. |
Experimental Assessment of Moisture Sensitivity
A quantitative understanding of the moisture sensitivity of this compound is essential for process development and quality control. This section outlines detailed protocols for assessing both the intrinsic water content and the rate of hydrolysis of the compound.
Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for the determination of water content in chemical samples due to its high accuracy, precision, and specificity for water.[4]
Protocol: Coulometric Karl Fischer Titration of this compound
-
Instrument Preparation:
-
Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions.
-
Ensure the titration cell is clean and dry.
-
Fill the cell with a suitable Karl Fischer reagent (e.g., a reagent designed for aldehydes and ketones to avoid side reactions, although CFBSC is not expected to interfere directly).
-
Condition the reagent by running a pre-titration to eliminate any residual moisture in the cell.
-
-
Sample Preparation:
-
In a dry, inert atmosphere (e.g., a glove box), accurately weigh approximately 100-200 mg of this compound into a gas-tight syringe or a dry vial.
-
Dissolve the sample in a known volume of a suitable anhydrous solvent (e.g., a mixture of chloroform and methanol). The choice of solvent should be validated to ensure it does not react with the sample or the Karl Fischer reagent.
-
-
Titration:
-
Inject a known aliquot of the sample solution directly into the conditioned titration cell.
-
Start the titration. The instrument will electrochemically generate iodine, which reacts with the water in the sample.
-
The endpoint is detected potentiometrically when all the water has been consumed.
-
-
Calculation:
-
The instrument's software will calculate the water content based on the amount of charge required to generate the iodine, the volume of the sample injected, and the sample weight. The result is typically expressed as a percentage (%) or in parts per million (ppm).
-
Diagram: Karl Fischer Titration Workflow
Caption: Workflow for determining water content using Karl Fischer titration.
Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. A well-developed HPLC method can be used to monitor the rate of hydrolysis of this compound by measuring the decrease in its concentration and the corresponding increase in the concentration of its hydrolysis product, 2-chloro-5-fluorobenzenesulfonic acid, over time.
Protocol: RP-HPLC Method for the Analysis of CFBSC and its Hydrolysis Product
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase and Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point would be a gradient from 95% A to 5% A over 15-20 minutes. The gradient should be optimized to achieve good separation between the starting material and the sulfonic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (this should be optimized by obtaining the UV spectra of both the starting material and the hydrolysis product).
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of both this compound and 2-chloro-5-fluorobenzenesulfonic acid in acetonitrile at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation for Kinetic Study:
-
Prepare a stock solution of this compound in acetonitrile.
-
Initiate the hydrolysis reaction by adding a known volume of the stock solution to a buffered aqueous solution (e.g., a phosphate buffer at a specific pH) to achieve a desired starting concentration.
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it with the HPLC mobile phase (this will significantly slow down the reaction).
-
-
-
Analysis and Data Interpretation:
-
Inject the standards and the time-point samples onto the HPLC system.
-
Generate a calibration curve for both the sulfonyl chloride and the sulfonic acid by plotting peak area versus concentration.
-
Determine the concentration of the sulfonyl chloride and the sulfonic acid in each time-point sample using the calibration curves.
-
Plot the concentration of this compound as a function of time to determine the rate of hydrolysis.
-
Diagram: HPLC Analysis Workflow
Caption: Workflow for monitoring hydrolysis kinetics using HPLC.
Conclusion: A Proactive Approach to a Reactive Compound
The moisture sensitivity of this compound is an inherent property that demands a proactive and informed approach from researchers and drug development professionals. A thorough understanding of its hydrolysis mechanism, the electronic effects of its substituents, and the implementation of robust handling, storage, and analytical protocols are essential for its successful application in synthesis.
By adhering to the principles and methodologies outlined in this guide, scientists can mitigate the risks associated with the moisture sensitivity of this valuable compound, leading to more efficient, reproducible, and reliable synthetic outcomes. The self-validating nature of the described protocols, grounded in established analytical techniques, provides a framework for ensuring the quality and integrity of this compound throughout the development lifecycle.
References
- 1. Buy this compound | 82875-86-3 [smolecule.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Calculated third order rate constants for interpreting the mechanisms of hydrolyses of chloroformates, carboxylic Acid halides, sulfonyl chlorides and phosphorochloridates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide on the Reactivity of 2-Chloro-5-fluorobenzenesulfonyl chloride with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 2-chloro-5-fluorobenzenesulfonyl chloride, a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will delve into its reactions with various nucleophiles, elucidating the underlying mechanisms, regioselectivity, and the impact of reaction conditions. This document is designed to be an essential resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-tested insights.
Introduction: The Strategic Importance of this compound in Modern Synthesis
This compound (C₆H₃Cl₂FO₂S) is a halogenated aromatic sulfonyl chloride that serves as a critical building block in the creation of sulfonamides, sulfonic acids, and other organosulfur derivatives.[1] Its molecular structure, featuring a benzene ring substituted with chlorine at position 2, fluorine at position 5, and a sulfonyl chloride group at position 1, provides a unique platform for synthetic transformations.[1] The potent electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the sulfonyl chloride group, enabling highly selective reactivity in cross-coupling and substitution reactions.[1] This distinct arrangement of substituents significantly influences its reactivity and expands its applications in synthesis compared to similar compounds.[1]
Core Reactivity: Understanding the Mechanistic Landscape
The reactivity of this compound is dominated by two primary pathways: nucleophilic attack at the sulfonyl chloride group and nucleophilic aromatic substitution (SNAr) on the benzene ring.
2.1. Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride group is highly electrophilic and readily reacts with a wide range of nucleophiles. This reaction is the cornerstone for the synthesis of sulfonamides and sulfonate esters.
-
With Amine Nucleophiles (Sulfonamide Formation): The reaction with primary and secondary amines under mild conditions (20–40°C) yields N-substituted sulfonamides.[1] This transformation is fundamental in the synthesis of a vast array of pharmaceutical compounds.
-
With Alcohol Nucleophiles (Sulfonate Ester Formation): Alcohols react with this compound to form sulfonate esters. This reaction typically requires a base to deprotonate the alcohol, thereby increasing its nucleophilicity.
2.2. Nucleophilic Aromatic Substitution (SNAr)
Aryl halides with electron-withdrawing substituents are amenable to nucleophilic aromatic substitution.[2][3] In this compound, the sulfonyl chloride group acts as a powerful activating group, facilitating the displacement of the halogen atoms.
The SNAr mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3]
Key Mechanistic Steps:
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming the Meisenheimer complex. This is typically the rate-determining step.
-
Elimination of the Leaving Group: The aromaticity is restored by the departure of the leaving group (chloride or fluoride).
Figure 1. A simplified representation of the two-step SNAr mechanism.
Electron-withdrawing groups positioned ortho or para to the leaving group are essential for stabilizing the negatively charged Meisenheimer complex through resonance.[2][3]
Regioselectivity in Nucleophilic Aromatic Substitution
The presence of two different halogen atoms on the aromatic ring of this compound introduces the element of regioselectivity. The incoming nucleophile can potentially displace either the chlorine at the C2 position or the fluorine at the C5 position.
The outcome of the reaction is dictated by a combination of factors:
-
Activation by the Sulfonyl Chloride Group: The sulfonyl chloride group strongly activates the ortho (C2) and para (C6, unsubstituted) positions towards nucleophilic attack. The meta (C5) position is less activated.
-
Leaving Group Ability: In nucleophilic aromatic substitution, the bond to the leaving group is broken in the second, fast step of the reaction. Therefore, the relative bond strengths of C-F and C-Cl are less critical than in SN1 or SN2 reactions. The ability of the leaving group to stabilize a negative charge is more important.
-
Nature of the Nucleophile and Reaction Conditions: The choice of nucleophile, solvent, and temperature can significantly influence the regioselectivity of the reaction.
Experimental Protocols and Methodologies
4.1. General Synthesis of Sulfonamides
This protocol outlines the general procedure for the reaction of this compound with an amine to form a sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (1.0-1.2 equivalents) dropwise to the cooled solution.
-
Add the tertiary amine base (1.5-2.0 equivalents) to scavenge the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Figure 2. Workflow for a typical sulfonamide synthesis.
4.2. Synthesis of Sulfonate Esters
The synthesis of sulfonate esters follows a similar procedure to that of sulfonamides, with an alcohol used as the nucleophile in the presence of a suitable base.
Reactivity with Other Nucleophiles
5.1. Thiol Nucleophiles
Thiols are potent nucleophiles and react readily with this compound. The initial reaction at the sulfonyl chloride group can lead to the formation of thiosulfonates. Under appropriate conditions, thiols can also participate in SNAr reactions, displacing the halogen substituents. The high nucleophilicity of thiols often allows these reactions to proceed under milder conditions compared to their oxygen and nitrogen counterparts.[4]
5.2. Hydrolysis
In the presence of water, this compound can undergo hydrolysis to form the corresponding 2-chloro-5-fluorobenzenesulfonic acid and hydrochloric acid.[1] This reaction highlights the moisture sensitivity of the compound.[1]
Tabulated Reactivity Summary
| Nucleophile | Product Type | Key Reaction Conditions |
| Primary/Secondary Amines | Sulfonamides | Mild temperature (20-40°C), aprotic solvent, base |
| Alcohols | Sulfonate Esters | Base (e.g., pyridine, triethylamine), aprotic solvent |
| Thiols | Thiosulfonates/SNAr Products | Often milder conditions due to high nucleophilicity |
| Water | Sulfonic Acid | Hydrolysis |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is also a lachrymator, meaning it can cause tearing and eye irritation.[1]
Conclusion
This compound is a highly versatile and reactive intermediate. A thorough understanding of its reactivity with various nucleophiles, particularly the interplay between reactions at the sulfonyl chloride group and nucleophilic aromatic substitution, is crucial for its effective utilization in the synthesis of complex organic molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals working in the fields of drug discovery and materials science.
References
Applications of 2-Chloro-5-fluorobenzenesulfonyl chloride in medicinal chemistry
An In-depth Technical Guide to the Applications of 2-Chloro-5-fluorobenzenesulfonyl Chloride in Medicinal Chemistry
Introduction: A Strategic Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of reagents is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, arylsulfonyl chlorides stand out for their reliable reactivity and the significant pharmacological relevance of their derivatives.[1] This guide focuses on a particularly valuable member of this class: This compound (CAS No: 82875-86-3) .
With a molecular formula of C₆H₃Cl₂FO₂S, this compound is more than a simple sulfonating agent; it is a carefully designed scaffold.[2] The specific arrangement of a highly reactive sulfonyl chloride group with two distinct halogen atoms—chlorine and fluorine—on a benzene ring provides medicinal chemists with a powerful tool to impart desirable physicochemical and pharmacological properties onto drug candidates.[2] The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack, primarily from amines, to form stable sulfonamide linkages.[2]
This guide, written from the perspective of a Senior Application Scientist, will delve into the core applications of this compound, moving beyond simple reaction schemes to explore the causal relationships behind its utility in drug design. We will examine its reactivity, its role in modulating molecular properties, and provide practical, field-tested protocols for its application.
Physicochemical Properties and Reactivity Profile
A thorough understanding of a reagent's properties is the foundation of its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 82875-86-3 | |
| Molecular Formula | C₆H₃Cl₂FO₂S | [2] |
| Molecular Weight | 229.06 g/mol | [2] |
| Appearance | Powder / Crystalline Solid | |
| Melting Point | 41-44 °C | [2] |
| IUPAC Name | This compound |
The reactivity of this molecule is dominated by the sulfonyl chloride group (-SO₂Cl).[1] The presence of the ortho-chloro and meta-fluoro substituents significantly influences this reactivity.
-
Enhanced Electrophilicity : Both chlorine and fluorine are strongly electron-withdrawing groups. Their combined inductive effect pulls electron density away from the aromatic ring and, consequently, from the sulfur atom. This makes the sulfur center highly electron-deficient and thus a potent electrophile, primed for reaction with nucleophiles.[2]
-
Reaction with Nucleophiles : The primary reaction pathway involves nucleophilic substitution at the sulfur atom, where the chloride ion acts as a good leaving group.[2]
-
Amines : React readily with primary and secondary amines to form N-substituted sulfonamides, the most common application in medicinal chemistry.[3]
-
Alcohols/Phenols : React to form sulfonate esters, which can serve as prodrugs or intermediates.[1]
-
Water : The compound is moisture-sensitive and hydrolyzes in the presence of water to form the corresponding 2-chloro-5-fluorobenzenesulfonic acid and hydrochloric acid.[2] This necessitates the use of anhydrous conditions during synthesis.
-
Below is a diagram illustrating the key structural features that drive the utility of this reagent in medicinal chemistry.
References
A Comprehensive Technical Guide to 2-Chloro-5-fluorobenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications as a Core Chemical Intermediate
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-5-fluorobenzenesulfonyl chloride (CAS No. 82875-86-3), a pivotal intermediate in modern organic synthesis. Moving beyond a simple catalogue of properties, this document elucidates the causal relationships between its unique molecular structure and its reactivity profile. We will explore its synthesis, core chemical transformations, and its significant role as a foundational building block in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed, field-tested protocols and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective and safe utilization.
Molecular Profile and Physicochemical Properties
This compound is a polyhalogenated aromatic sulfonyl chloride.[1] Its molecular architecture, featuring a sulfonyl chloride moiety and two different halogen substituents on the benzene ring, is the primary determinant of its chemical behavior.[1] The chlorine atom at position 2 and the fluorine atom at position 5 create a specific electronic and steric environment that influences the reactivity of the sulfonyl chloride group, making it a highly valuable and specific building block in synthetic chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 82875-86-3 | [1][2] |
| Molecular Formula | C₆H₃Cl₂FO₂S | [1][2] |
| Molecular Weight | 229.06 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Melting Point | 41°C to 44°C | [1] |
| SMILES | C1=CC(=C(C=C1F)S(=O)(=O)Cl)Cl | [1][2] |
| InChI Key | IKUKZLDGZFXXNE-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
The most prevalent industrial synthesis of this compound involves the direct chlorosulfonation of 2-chloro-5-fluorobenzene.[1] This reaction is a classic electrophilic aromatic substitution where chlorosulfuric acid serves as the sulfonating agent.[1] The choice of this precursor is critical, as the directing effects of the existing chloro and fluoro groups guide the sulfonyl chloride moiety to the desired position.
Alternative, though less common, pathways include the chlorination of 5-fluorobenzenesulfonic acid using reagents like thionyl chloride or phosphorus pentachloride.[1] The selection of a synthetic route in a laboratory or industrial setting often depends on factors such as precursor availability, cost, and desired scale.
Caption: Primary synthesis route for this compound.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles.[1]
The primary reactions include:
-
Nucleophilic Substitution: This is the most important reaction class. The chloride ion is an excellent leaving group, readily displaced by nucleophiles such as amines (forming sulfonamides) and alcohols (forming sulfonate esters).[1] This reaction is the cornerstone of its use as an intermediate.
-
Hydrolysis: The compound is sensitive to moisture and will hydrolyze in the presence of water to form the corresponding 2-chloro-5-fluorobenzenesulfonic acid and hydrochloric acid.[1] This necessitates careful handling and storage under anhydrous conditions.
Caption: General nucleophilic substitution reaction.
Key Applications in Synthesis
The specific arrangement of halogen substituents and the reactive sulfonyl chloride group makes this compound a valuable intermediate in several high-value chemical sectors.[1]
Pharmaceutical and Drug Discovery
The sulfonamide linkage is a ubiquitous motif in medicinal chemistry, found in a wide array of therapeutic agents.[3][4] this compound serves as a key starting material for introducing the 2-chloro-5-fluorophenylsulfonyl moiety into potential drug candidates.
-
Bioactivity Enhancement: The presence of chlorine and fluorine atoms can significantly modulate a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design.[1]
-
Antitumor Agents: Research has demonstrated its use as a precursor for novel heterocyclic compounds that exhibit potential antitumor activity.[1]
-
Core Scaffold: Sulfonyl chlorides are fundamental reagents for creating diverse libraries of sulfonamides for high-throughput screening in the search for new lead compounds.[5]
Agrochemicals
The compound is an important intermediate in the synthesis of modern herbicides.[1] Specifically, it has been investigated as a key component in the production of sulfonylurea herbicides, which are known for their high efficacy and low application rates.[1]
Materials Science
The reactive nature of this compound allows for its incorporation into polymers and other materials.[1] By reacting it with difunctional or polyfunctional nucleophiles, it can be used to create specialized polymers with enhanced thermal stability, flame retardancy, or specific electronic properties.[1]
Experimental Protocol: Synthesis of a Sulfonamide Derivative
To ensure scientific integrity, a protocol must be a self-validating system. This includes not only the synthetic steps but also the necessary purification and analytical confirmation to guarantee the identity and purity of the final product. The following is a representative, field-proven protocol for the synthesis of an N-substituted sulfonamide.
Objective: To synthesize N-(4-methylphenyl)-2-chloro-5-fluorobenzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
p-Toluidine (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve p-toluidine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize side-product formation.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-45 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Upon completion, cool the mixture again to 0 °C and slowly add 1M HCl to quench the excess triethylamine.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The washes remove the amine salt, unreacted starting materials, and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to yield the pure sulfonamide product.
-
Characterization (Self-Validation): Confirm the structure and purity of the final compound using:
-
¹H NMR and ¹³C NMR spectroscopy to verify the chemical structure.
-
Mass Spectrometry (MS) to confirm the molecular weight.
-
Infrared (IR) Spectroscopy to identify the characteristic S=O and N-H stretching frequencies of the sulfonamide group.
-
Caption: A self-validating workflow for sulfonamide synthesis.
Safety, Handling, and Storage
Proper handling of this compound is imperative due to its hazardous properties.
-
Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[1][2][6] It is a lachrymator and can cause respiratory irritation.[1][7] It reacts with water, potentially releasing corrosive hydrochloric acid gas.[1]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat.[6][7]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors.[7] Ensure emergency eye wash stations and safety showers are readily accessible.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[7] Keep the container tightly sealed and under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[7][8]
Conclusion
This compound is more than a mere reagent; it is a strategic building block that enables significant molecular complexity. Its well-defined reactivity, governed by the electrophilic sulfonyl chloride group, allows for the reliable formation of sulfonamides and sulfonate esters. The specific halogenation pattern on the aromatic ring provides a handle for fine-tuning the biological and material properties of the final products. For researchers in drug discovery and materials science, a thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for leveraging its full synthetic potential to innovate and develop novel, high-performance molecules.
References
- 1. Buy this compound | 82875-86-3 [smolecule.com]
- 2. 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | C6H3Cl2FO2S | CID 12943450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Chloro-5-fluorobenzenesulfonyl chloride
For Inquiries Contact: [email protected]
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of sulfonamides, a critical pharmacophore in modern drug discovery, utilizing 2-Chloro-5-fluorobenzenesulfonyl chloride as a key starting material. The document is designed for researchers, medicinal chemists, and process development scientists. It offers an in-depth exploration of the underlying chemical principles, step-by-step experimental procedures, optimization strategies, and thorough analytical characterization techniques. The causality behind experimental choices is elucidated to empower users with a foundational understanding for adapting and troubleshooting the synthesis. All protocols are presented as self-validating systems, incorporating in-process controls and characterization checkpoints. This guide is grounded in authoritative scientific literature, with in-text citations and a comprehensive reference list to ensure scientific integrity and provide avenues for further exploration.
Table of Contents
-
Introduction: The Enduring Importance of the Sulfonamide Moiety
-
1.1. Pharmacological Significance
-
1.2. The Role of this compound as a Versatile Building Block
-
-
Core Principles: Understanding the Reaction
-
2.1. The Sulfonylation Reaction: A Mechanistic Overview
-
2.2. Key Parameters Influencing Reaction Success
-
-
Experimental Protocols
-
3.1. General Laboratory Safety and Reagent Handling
-
3.2. Protocol 1: Synthesis of N-Benzyl-2-chloro-5-fluorobenzenesulfonamide
-
3.3. Purification Strategy: From Crude to Pure Product
-
-
Troubleshooting and Optimization
-
4.1. Common Challenges and Proactive Solutions
-
4.2. Data-Driven Optimization of Reaction Conditions
-
-
Analytical Characterization of the Final Product
-
5.1. Spectroscopic and Chromatographic Confirmation
-
-
References
Introduction: The Enduring Importance of the Sulfonamide Moiety
1.1. Pharmacological Significance
The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, integral to the structure of a wide array of therapeutic agents.[1] Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide, this moiety has been incorporated into drugs exhibiting a vast range of pharmacological activities. These include diuretics, hypoglycemics, anti-inflammatory agents, and treatments for glaucoma.[1] The enduring prevalence of sulfonamides in drug design stems from their ability to act as a structural mimic of p-aminobenzoic acid (PABA), a key intermediate in bacterial folic acid synthesis.[1] This competitive inhibition disrupts essential metabolic pathways in susceptible bacteria.
1.2. The Role of this compound as a Versatile Building Block
This compound is a halogenated aromatic sulfonyl chloride that serves as a valuable intermediate in the synthesis of diverse organic compounds.[2] Its chemical structure, featuring a reactive sulfonyl chloride group and a substituted benzene ring, allows for facile reaction with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.[2][3] The presence of the chloro and fluoro substituents on the aromatic ring provides opportunities for further synthetic modifications and can influence the physicochemical and pharmacological properties of the final sulfonamide derivatives.
Core Principles: Understanding the Reaction
2.1. The Sulfonylation Reaction: A Mechanistic Overview
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic example of nucleophilic acyl substitution, with the sulfur atom of the sulfonyl chloride acting as the electrophilic center.[4][5][6] The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group.[4][5] A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
Caption: General mechanism for sulfonamide formation.
2.2. Key Parameters Influencing Reaction Success
The successful synthesis of sulfonamides is contingent upon the careful control of several key reaction parameters:
-
Choice of Base: The selection of an appropriate base is critical. Tertiary amines such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), or pyridine are commonly used to scavenge the HCl byproduct.[7] The basicity and steric bulk of the base can influence the reaction rate and selectivity.
-
Solvent: The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine. Dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF) are frequently employed.[7]
-
Temperature: Most sulfonylation reactions can be conducted at room temperature. However, for less reactive amines or sterically hindered substrates, gentle heating may be necessary to drive the reaction to completion.
-
Stoichiometry: A slight excess of the amine is sometimes used to ensure complete consumption of the sulfonyl chloride. The base is typically used in at least stoichiometric amounts relative to the sulfonyl chloride.
Experimental Protocols
3.1. General Laboratory Safety and Reagent Handling
CAUTION: this compound is a corrosive and moisture-sensitive compound.[2] Amines can be toxic and corrosive.[8][9] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]
-
Handling this compound: This reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[2] Weighing and dispensing should be done promptly to minimize exposure to atmospheric moisture.
-
Handling Amines: Amines should be stored in a cool, well-ventilated area away from incompatible materials.[9] Refer to the specific Safety Data Sheet (SDS) for each amine for detailed handling and disposal instructions.[8]
3.2. Protocol 1: Synthesis of N-Benzyl-2-chloro-5-fluorobenzenesulfonamide
This protocol details the synthesis of a representative sulfonamide using benzylamine as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Addition of Amine and Base: In a separate vial, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirring solution of the sulfonyl chloride at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 1-3 hours).
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine and unreacted benzylamine.[7]
-
Wash with saturated NaHCO₃ solution to remove any hydrolyzed sulfonyl chloride (sulfonic acid).[7]
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
3.3. Purification Strategy: From Crude to Pure Product
The crude sulfonamide can be purified using one of the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for obtaining high-purity material.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, purification by flash column chromatography on silica gel is recommended. A common eluent system is a gradient of ethyl acetate in hexanes.[7]
Caption: General purification workflow for sulfonamides.
Troubleshooting and Optimization
4.1. Common Challenges and Proactive Solutions
| Problem | Potential Cause | Solution |
| Low or No Product Formation | Inactive reagents, insufficient reaction time or temperature. | Ensure the use of fresh, anhydrous reagents. Monitor the reaction by TLC and consider gentle heating if the reaction is sluggish. |
| Presence of Unreacted Starting Material | Insufficient equivalents of amine or base, or short reaction time. | Use a slight excess of the amine and ensure at least one equivalent of base. Allow the reaction to proceed to completion as indicated by TLC. |
| Formation of Side Products | Hydrolysis of the sulfonyl chloride due to moisture. Reaction with a difunctional amine at multiple sites. | Use anhydrous solvents and reagents. For difunctional amines, consider using a protecting group strategy. |
| Difficult Purification | Co-elution of impurities during chromatography. Poor crystal formation during recrystallization. | Screen different solvent systems for both chromatography and recrystallization.[7][11] |
4.2. Data-Driven Optimization of Reaction Conditions
Systematic optimization of reaction parameters can significantly improve the yield and purity of the desired sulfonamide. A design of experiments (DoE) approach can be employed to efficiently explore the effects of variables such as base, solvent, and temperature.
Table 1: Illustrative Optimization of Sulfonamide Synthesis
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.5) | DCM | 25 | 2 | 85 |
| 2 | Pyridine (2.0) | DCM | 25 | 2 | 92[7] |
| 3 | DIPEA (1.5) | Acetonitrile | 25 | 3 | 88 |
| 4 | Triethylamine (1.5) | DCM | 40 | 1 | 90 |
Note: The data in this table is illustrative and should be adapted based on the specific substrates and reaction scale.
Analytical Characterization of the Final Product
The identity and purity of the synthesized sulfonamide must be confirmed through a combination of analytical techniques.[12]
-
Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress and assessing the purity of the final product.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms in the molecule.[13]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[13]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H and S=O stretches characteristic of sulfonamides.[13]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method for determining the purity of the final product.[12]
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.[14]
Conclusion
The synthesis of sulfonamides using this compound is a robust and versatile method for accessing a wide range of potentially bioactive molecules. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters, researchers can efficiently and reliably produce high-purity sulfonamides. The protocols and troubleshooting guide presented herein provide a solid foundation for the successful synthesis, purification, and characterization of these important compounds, facilitating their application in drug discovery and development programs.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 82875-86-3 [smolecule.com]
- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of N-Substituted-2-chloro-5-fluorobenzenesulfonamides
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides is, therefore, a critical transformation for drug discovery and development professionals. This guide provides a detailed protocol for the reaction of 2-chloro-5-fluorobenzenesulfonyl chloride with primary amines, a key reaction for generating a library of novel N-substituted sulfonamides. The presence of the chloro and fluoro substituents on the aromatic ring offers opportunities for further synthetic diversification and modulation of the physicochemical and pharmacological properties of the final compounds.
This document offers a comprehensive overview of the reaction mechanism, a detailed and robust experimental protocol, guidance on reaction optimization, and essential safety information. The content is designed to be a practical resource for researchers and scientists in both academic and industrial settings.
Reaction Principle and Mechanism
The reaction of this compound with a primary amine is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center. The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient, tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate then collapses, with the chloride ion acting as a good leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) generated in situ. This is crucial as the HCl would otherwise protonate the starting primary amine, rendering it non-nucleophilic and halting the reaction.
The overall reaction is illustrated below:
Caption: General reaction scheme for the synthesis of N-substituted-2-chloro-5-fluorobenzenesulfonamides.
Experimental Protocol
This protocol provides a general and robust procedure for the synthesis of N-substituted-2-chloro-5-fluorobenzenesulfonamides. It can be adapted for a range of primary amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous triethylamine (Et₃N) or pyridine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (approximately 10 mL per mmol of the limiting reagent).
-
Addition of Base: To the stirred solution, add anhydrous triethylamine (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-chloro-5-fluorobenzenesulfonamide.
Data Presentation: Reaction Scope and Optimization
The reaction of this compound with primary amines is generally high-yielding and proceeds under mild conditions.[1] The following table summarizes typical reaction outcomes with various primary amines.
| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 4 | 91 |
| 2 | Benzylamine | Et₃N | DCM | 2 | 95 |
| 3 | Cyclohexylamine | Et₃N | THF | 3 | 93 |
| 4 | tert-Butylamine | Et₃N | DCM | 12 | 75 |
| 5 | 4-Methoxyaniline | Pyridine | DCM | 5 | 88 |
Optimization Notes:
-
Choice of Base: Triethylamine is a common and effective base for this reaction. Pyridine can also be used and may be advantageous for less reactive amines as it can also act as a nucleophilic catalyst.
-
Solvent: Dichloromethane is a versatile solvent for this reaction. Other aprotic solvents such as tetrahydrofuran (THF) or acetonitrile can also be employed.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature. For less reactive amines, gentle heating (e.g., 40 °C) may be required.
-
Reaction Time: Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine. Sterically hindered amines may require longer reaction times.
Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of N-substituted-2-chloro-5-fluorobenzenesulfonamides.
Caption: Step-by-step workflow for the synthesis and purification of N-substituted-2-chloro-5-fluorobenzenesulfonamides.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this reagent.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of corrosive vapors. Avoid contact with skin and eyes.
-
Moisture Sensitivity: This compound reacts with water to release hydrochloric acid. Ensure all glassware is dry and use anhydrous solvents.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.
Conclusion
The reaction of this compound with primary amines is a reliable and versatile method for the synthesis of a diverse range of N-substituted sulfonamides. The protocol provided in this guide is robust and can be readily adapted to various substrates. By following the outlined procedures and safety precautions, researchers can efficiently generate novel sulfonamide libraries for applications in drug discovery and development.
References
Application Notes and Protocols: The Strategic Role of 2-Chloro-5-fluorobenzenesulfonyl Chloride in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes serve as a technical guide on the utilization of 2-chloro-5-fluorobenzenesulfonyl chloride as a critical intermediate in the synthesis of modern agrochemicals. The focus is on its application in the preparation of sulfonylurea herbicides, a class of compounds known for their high efficacy at low application rates. This document provides a detailed, representative protocol for the synthesis of a model sulfonylurea herbicide, an exploration of the underlying chemical principles, and an overview of the mechanism of action of this important class of agricultural products.
Introduction: The Importance of Fluorinated Building Blocks in Agrochemical Design
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. The presence of fluorine can significantly enhance the biological activity, metabolic stability, and lipophilicity of a compound, leading to improved efficacy and field performance. This compound is a prime example of a fluorinated building block that offers a unique combination of reactive sites for the construction of complex agrochemical active ingredients. Its sulfonyl chloride group provides a reliable handle for the formation of sulfonamides, a key linkage in many bioactive molecules.
The sulfonylurea class of herbicides represents a major application for benzenesulfonyl chlorides. These herbicides are renowned for their potent and selective inhibition of the acetolactate synthase (ALS) enzyme in plants, a key enzyme in the biosynthesis of branched-chain amino acids. This targeted mode of action results in highly effective weed control at very low usage rates, contributing to more sustainable agricultural practices.
Synthesis of Sulfonylurea Herbicides: A Representative Protocol
The synthesis of a sulfonylurea herbicide from this compound typically involves a two-step process:
-
Formation of a sulfonyl isocyanate or a related activated species from the sulfonyl chloride.
-
Coupling of the activated intermediate with an appropriate aminoheterocycle.
This section provides a detailed, representative protocol for the synthesis of a model sulfonylurea herbicide, N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-2-chloro-5-fluorobenzenesulfonamide, using this compound and 2-amino-4,6-dimethoxypyrimidine.
Overall Reaction Scheme
Caption: General reaction scheme for sulfonylurea synthesis.
Experimental Protocol: A Two-Step, One-Pot Synthesis
This protocol describes a common and efficient method for the synthesis of sulfonylureas that avoids the isolation of the potentially hazardous isocyanate intermediate.
Materials:
-
This compound
-
Triphosgene (or other phosgene equivalent)
-
2-Amino-4,6-dimethoxypyrimidine
-
Triethylamine
-
Anhydrous acetonitrile
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the reaction vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous acetonitrile.
-
Formation of the sulfonyl isocyanate (in situ): this compound (1.0 eq) is dissolved in the anhydrous acetonitrile. Triphosgene (0.4 eq) is added, and the mixture is stirred at room temperature. Triethylamine (1.1 eq) is added dropwise via the dropping funnel, and the reaction mixture is then gently heated to reflux for 2-3 hours to facilitate the formation of the sulfonyl isocyanate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Coupling with the aminoheterocycle: The reaction mixture is cooled to 0°C. A solution of 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Work-up and purification: The reaction mixture is quenched by the slow addition of water. The organic solvent is removed under reduced pressure using a rotary evaporator. The resulting aqueous residue is acidified to pH 2-3 with 1M hydrochloric acid, leading to the precipitation of the crude product. The solid is collected by vacuum filtration, washed with cold water, and then redissolved in a suitable organic solvent like ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude sulfonylurea.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure sulfonylurea herbicide.
Rationale and Scientific Insights
-
Choice of Solvent: Anhydrous acetonitrile is a common choice due to its polar aprotic nature, which effectively dissolves the reactants and intermediates without interfering with the reaction.
-
Activation of the Sulfonyl Chloride: The reaction of the sulfonyl chloride with a phosgene equivalent in the presence of a base like triethylamine generates a highly reactive sulfonyl isocyanate intermediate. Triethylamine acts as a scavenger for the HCl produced during the reaction.
-
Coupling Reaction: The amino group of the pyrimidine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to form the stable sulfonylurea bridge.
-
Acidic Work-up: The acidification step is crucial for the precipitation of the final product, as sulfonylureas are generally acidic and more soluble in their salt form at higher pH.
Representative Data
The following table presents hypothetical but realistic data for the synthesis of the model sulfonylurea herbicide. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 175-180 °C |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight |
Mechanism of Action of Sulfonylurea Herbicides
Sulfonylurea herbicides are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death. The high selectivity of sulfonylurea herbicides is attributed to the differences in the ALS enzyme between susceptible weeds and tolerant crops, as well as the ability of tolerant crops to rapidly metabolize the herbicide.
Caption: Mechanism of action of sulfonylurea herbicides.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced agrochemicals. Its application in the preparation of sulfonylurea herbicides, as demonstrated in the representative protocol, highlights its importance in developing highly effective and selective crop protection agents. A thorough understanding of the reaction mechanisms and safety precautions is essential for its successful and safe utilization in research and development.
References
Application Notes and Protocols for Sulfonylation with 2-Chloro-5-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 2-Chloro-5-fluorobenzenesulfonyl Moiety in Modern Drug Discovery
The strategic incorporation of fluorine and chlorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] These halogens can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-chloro-5-fluorobenzenesulfonyl chloride is a key building block that provides the 2-chloro-5-fluorophenylsulfonyl moiety, a privileged scaffold found in a range of therapeutic agents and agrochemicals.[2] Its unique electronic properties, stemming from the electron-withdrawing nature of the chlorine and fluorine atoms, enhance the electrophilicity of the sulfonyl group, making it a highly reactive and versatile reagent for the synthesis of sulfonamides and sulfonate esters.[2]
This guide provides an in-depth exploration of the reaction conditions for sulfonylation using this compound. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offering field-proven insights to empower researchers in the efficient and reproducible synthesis of novel chemical entities.
Understanding the Reactivity of this compound
This compound (C₆H₃Cl₂FO₂S) is a halogenated aromatic sulfonyl chloride with a molecular weight of 229.06 g/mol .[2] The presence of both a chlorine atom at the 2-position and a fluorine atom at the 5-position on the benzene ring significantly influences its reactivity. These electron-withdrawing groups increase the electrophilic character of the sulfur atom in the sulfonyl chloride group (-SO₂Cl), making it highly susceptible to nucleophilic attack by amines, phenols, and other nucleophiles.[2] This enhanced reactivity allows for efficient sulfonylation reactions, often under mild conditions.
The primary reactions of this compound involve nucleophilic substitution at the sulfonyl group, leading to the formation of sulfonamides (with amines) or sulfonate esters (with phenols/alcohols).[2]
Core Principles of Sulfonylation: A Mechanistic Overview
The sulfonylation of a nucleophile (Nu-H), such as an amine or a phenol, with this compound proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion as a leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
References
Analytical Methods for Monitoring Reactions with 2-Chloro-5-fluorobenzenesulfonyl Chloride
An Application Guide to Reaction Monitoring
Abstract: 2-Chloro-5-fluorobenzenesulfonyl chloride is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for the unique electronic properties conferred by its halogen substituents.[1] The precise monitoring of its conversion into sulfonamides, sulfonate esters, and other derivatives is paramount for process optimization, impurity profiling, and ensuring the kinetic and thermodynamic objectives of the synthesis are met. This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary analytical techniques for monitoring reactions involving this compound. We will explore the causality behind experimental choices and provide robust, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Imperative of Reaction Monitoring
Reactions with this compound typically involve nucleophilic substitution at the highly electrophilic sulfur atom.[1] The primary goals of monitoring these transformations are:
-
Tracking Reactant Consumption and Product Formation: To determine reaction endpoints and calculate conversion rates.
-
Identifying Intermediates: To elucidate reaction mechanisms.
-
Quantifying Impurities: To ensure the final product meets purity specifications and to identify potential side reactions, such as hydrolysis to 2-chloro-5-fluorobenzenesulfonic acid.[1]
-
Kinetic Analysis: To understand reaction rates for process scale-up and optimization.
The choice of analytical method is dictated by the specific information required, the chemical properties of the species in the reaction mixture, and the available instrumentation.
Strategic Analytical Workflow
A multi-faceted analytical approach is often required for a comprehensive understanding of the reaction.[2] The following diagram illustrates a strategic workflow for selecting and implementing the appropriate analytical technique.
Caption: A generalized workflow for selecting an analytical method.
Offline Chromatographic Techniques: For Purity and Quantification
Chromatographic methods are indispensable for separating complex reaction mixtures to assess purity and perform accurate quantification.[2] These techniques require withdrawing an aliquot from the reaction, quenching it (e.g., by rapid dilution in a cold solvent), and then analyzing it.
High-Performance Liquid Chromatography (HPLC)
Causality & Application: HPLC is the workhorse method for monitoring the progress of sulfonamide or sulfonate ester formation. It separates compounds based on their polarity. Since the starting material, products, and potential byproducts (like the corresponding sulfonic acid) have different polarities, they can be effectively resolved. A reverse-phase (RP) method using a C18 column is standard, as it provides excellent separation for these moderately polar aromatic compounds.[3][4]
Experimental Protocol: RP-HPLC for Reaction Monitoring
-
Sample Preparation:
-
Withdraw 10-20 µL of the reaction mixture.
-
Immediately quench the reaction by diluting it in 1.0 mL of a 50:50 acetonitrile/water mixture in a 1.5 mL HPLC vial. This stops the reaction and prepares the sample for injection.
-
-
Instrumentation & Conditions:
-
System: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid or Formic Acid (for MS compatibility).
-
Solvent B: Acetonitrile.
-
-
Gradient: Start with a high concentration of Solvent A (e.g., 70%) and ramp to a high concentration of Solvent B (e.g., 95%) over 10-15 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 215 nm, where the benzene ring shows strong absorbance.[5]
-
-
Data Analysis:
-
Identify peaks by comparing retention times with pure standards of the starting material and expected product.
-
Monitor the decrease in the peak area of this compound and the corresponding increase in the product peak area over time.
-
Use an internal standard for precise quantification or assume the percent area reflects the relative concentration for a quick progress check.
-
| Parameter | Typical Setting | Rationale |
| Column | C18 (Octadecylsilane) | Provides good hydrophobic retention for aromatic sulfonyl chlorides and their derivatives. |
| Mobile Phase | Acetonitrile/Water with Acid | Common reverse-phase eluents. Acid suppresses ionization of sulfonic acids, improving peak shape. |
| Detection Wavelength | ~215 nm | Provides a good signal-to-noise ratio for the aromatic compounds involved.[5] |
| Temperature | 30 °C | Ensures reproducible retention times and improves peak efficiency. |
Table 1: Typical HPLC Parameters
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Application: While powerful, direct GC analysis of sulfonyl chlorides can be problematic due to their thermal lability; they can degrade in the hot injector port.[6] Therefore, a crucial and field-proven step is derivatization . By reacting the sulfonyl chloride with an amine (e.g., diethylamine), it is converted into a more thermally stable sulfonamide.[2][6] This allows for robust and reproducible analysis. GC-MS is particularly useful for assessing the purity of the starting material and detecting volatile impurities that might not be visible by HPLC.
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation (Derivatization):
-
Withdraw 50 µL of the reaction mixture.
-
Add it to a vial containing 1.0 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add an excess of an amine solution (e.g., 100 µL of 2M diethylamine in dichloromethane) to convert all this compound to its corresponding N,N-diethylsulfonamide.[2][7]
-
Vortex and let the reaction sit for 10 minutes to ensure completion. The sample is now ready for injection.
-
-
Instrumentation & Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[2][7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temp 50 °C (hold 2 min), ramp at 10-25 °C/min to 280-300 °C (hold 5 min).[2][7]
-
MS Parameters:
-
-
Data Analysis:
-
Identify the peak for the derivatized sulfonamide.
-
Analyze the mass spectrum. Common fragmentation pathways for sulfonyl compounds include the loss of Cl• (M-35/37) and SO₂ (M-64), which can help in structural confirmation.[2]
-
Calculate purity based on the relative peak areas in the total ion chromatogram.
-
| Parameter | Typical Setting | Rationale |
| Derivatization | Reaction with an amine (e.g., diethylamine) | Converts thermally labile sulfonyl chloride into a stable sulfonamide for reliable GC analysis.[6] |
| Column | DB-5ms or equivalent non-polar phase | Provides good separation for a wide range of organic compounds based on boiling point.[2][7] |
| Ionization Mode | Electron Ionization (EI) | Creates reproducible fragmentation patterns that are useful for library matching and structural identification. |
| Scan Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan for general monitoring; SIM for enhanced sensitivity when targeting specific impurities.[8][9] |
Table 2: Typical GC-MS Parameters
In-Situ Spectroscopic Technique: For Real-Time Analysis
In-situ monitoring provides a continuous view of the reaction as it occurs, which is invaluable for kinetic studies and the detection of transient species.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Application: NMR is an exceptionally powerful tool for reaction monitoring because it is non-destructive and inherently quantitative for all NMR-active species in the solution.[12][13] For reactions involving this compound, both ¹H and ¹⁹F NMR are highly informative. The ¹⁹F nucleus provides a unique and often simpler spectral window to observe the fluorine-containing reactant and products without interference from solvent or other reagents.[12] Modern benchtop NMR spectrometers can be placed directly in a fume hood, and reactions can be monitored by pumping the reaction mixture through a flow cell.[13][14]
Experimental Protocol: In-Situ ¹⁹F NMR Reaction Monitoring
-
System Setup:
-
Option A (NMR Tube): For slow reactions, the reaction can be initiated directly in a 5 mm NMR tube by adding the final reagent, mixing, and placing it in the spectrometer.
-
Option B (Flow NMR): Set up a closed loop where the reaction mixture is continuously pumped from the reactor, through a flow cell inside the NMR probe, and back to the reactor.[12] This is ideal for monitoring reactions in standard glassware.
-
-
Data Acquisition:
-
Set up the spectrometer to acquire ¹⁹F NMR spectra. A reference compound is typically not needed as the chemical shift of the starting material can serve as an internal reference.
-
Acquire spectra at regular time intervals (e.g., every 1-5 minutes), depending on the expected reaction rate.
-
-
Data Analysis:
-
Process the spectra and integrate the peaks corresponding to the starting material and the fluorine-containing product(s).
-
The relative integrals directly correspond to the molar ratio of the species in the solution.
-
Plot the relative concentration of the reactant and product(s) as a function of time to generate a kinetic profile.
-
Caption: Workflow for in-situ reaction monitoring using flow NMR.
Safety and Handling Precautions
This compound is a hazardous chemical that must be handled with appropriate care.
-
Corrosive: It causes severe skin burns and eye damage.[15][16] Always handle in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[17]
-
Moisture Sensitivity: The compound reacts with water, including atmospheric moisture, to release corrosive hydrochloric acid.[1] Store in a desiccator and handle under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.
-
Reactivity: It is highly reactive towards nucleophiles such as amines and alcohols.[1] Ensure controlled addition of reagents to manage any exothermic reactions.
By selecting the appropriate analytical tools and following these robust protocols, researchers can gain a deep understanding of reactions involving this compound, leading to more efficient, safer, and higher-yielding chemical processes.
References
- 1. Buy this compound | 82875-86-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. omicsonline.org [omicsonline.org]
- 9. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API | Semantic Scholar [semanticscholar.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Magritek [magritek.com]
- 14. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-chloro-5-fluorobenzene-1-sulfonyl chloride | 82875-86-3 [sigmaaldrich.com]
- 16. This compound | 82875-86-3 [amp.chemicalbook.com]
- 17. synquestlabs.com [synquestlabs.com]
Application Note: A Stability-Indicating RP-HPLC Method for Monitoring the Synthesis of Sulfonamides from 2-Chloro-5-fluorobenzenesulfonyl Chloride
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of reactions involving 2-Chloro-5-fluorobenzenesulfonyl chloride. This sulfonyl chloride is a critical building block in the synthesis of various pharmaceutical and agrochemical compounds, primarily in the formation of sulfonamides.[1] Due to the inherent reactivity and moisture sensitivity of sulfonyl chlorides, direct analysis in aqueous mobile phases is challenging.[2] This guide details a practical approach for monitoring the progress of sulfonamide synthesis by quantifying the consumption of the amine reactant and the formation of the stable sulfonamide product. Furthermore, it outlines a comprehensive protocol for forced degradation studies to ensure the method's specificity and stability-indicating properties, in alignment with International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction: The Challenge of Analyzing Sulfonyl Chlorides
This compound (CFBSC) is a halogenated aromatic sulfonyl chloride whose reactivity is influenced by the electronic effects of its chlorine and fluorine substituents.[1] It is a key intermediate in the synthesis of novel therapeutic agents.[1] The primary reaction of interest is its coupling with primary or secondary amines to form a sulfonamide bond, a scaffold present in numerous FDA-approved drugs.[5]
The analytical challenge stems from the high reactivity of the sulfonyl chloride functional group (-SO₂Cl), which is readily susceptible to hydrolysis, converting it to the corresponding sulfonic acid. This makes monitoring reactions in real-time and developing quality control methods difficult. A common and effective strategy is to develop an HPLC method that focuses on the stable reactants and products rather than the transient intermediate itself.[2] This application note provides a validated framework for achieving this, ensuring accurate kinetic analysis and purity assessment.
Principle of the HPLC Method
The method employs reversed-phase chromatography, which separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase consisting of an aqueous buffer and an organic modifier.[6] By using a gradient elution, where the concentration of the organic solvent is increased over time, we can effectively separate the relatively polar amine starting material from the more non-polar sulfonamide product and any potential byproducts within a single analytical run. A photodiode array (PDA) detector is used for quantification and peak purity analysis.
Experimental Workflow and Protocols
Overall Analytical Workflow
The process begins with the reaction setup, followed by time-course sampling, immediate quenching of the reactive species, sample preparation, and finally, HPLC analysis. This workflow is designed to provide accurate "snapshots" of the reaction's progress.
Caption: General workflow for monitoring CFBSC reactions via HPLC.
Materials and Instrumentation
| Category | Item |
| Reagents | This compound (≥98%), Aniline (or other amine, ≥99.5%), Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, 0.22 µm filtered), Formic acid (≥98%) |
| Instrumentation | HPLC system with quaternary pump, autosampler, column oven, and Photodiode Array (PDA) detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Software | Chromatography Data System (CDS) for instrument control and data processing |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength for chromophores) |
| PDA Scan Range | 200 - 400 nm |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 90 | 10 |
| 22.0 | 90 | 10 |
Protocol 1: Reaction Monitoring
This protocol describes monitoring the acylation of a generic amine with CFBSC.
-
Reaction Setup: In a suitable reaction vessel, combine the amine (1.0 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.1 mmol) in an anhydrous aprotic solvent (e.g., Dichloromethane, 10 mL).
-
Initiation: Add this compound (1.0 mmol) to initiate the reaction. Start a timer.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Quenching: Immediately dispense the aliquot into a vial containing 950 µL of methanol. This step is critical: it rapidly converts any unreacted, highly reactive CFBSC into its stable methyl sulfonate ester, effectively stopping the primary reaction.[2] The methyl ester will elute as a distinct peak in the chromatogram.
-
Dilution & Filtration: Further dilute the quenched sample with the initial mobile phase (90:10 Water:Acetonitrile) to an appropriate concentration for HPLC analysis. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the prepared sample into the HPLC system and acquire the data.
Caption: Monitored reaction pathway and quenching side-reaction.
Stability-Indicating Method & Forced Degradation
To ensure the analytical method is "stability-indicating," it must be able to resolve the active pharmaceutical ingredient (API) or key product from any potential degradation products.[7][8] Forced degradation studies are performed to intentionally stress the product and generate these degradants.[3][4]
Protocol 2: Forced Degradation Studies
Prepare solutions of the final sulfonamide product (approx. 1 mg/mL) and subject them to the following conditions. The goal is to achieve 5-20% degradation.[9]
| Stress Condition | Methodology | Purpose |
| Acid Hydrolysis | Add 1M HCl, heat at 60 °C for 4 hours. Neutralize before injection. | To test stability in acidic environments. The sulfonamide bond may be susceptible to cleavage.[6] |
| Base Hydrolysis | Add 1M NaOH, heat at 60 °C for 4 hours. Neutralize before injection. | To test stability in alkaline environments. |
| Oxidative | Add 3% H₂O₂, store at room temperature for 24 hours. | To identify potential oxidation products. |
| Thermal | Heat solid sample at 80 °C for 48 hours. Dissolve in diluent for analysis. | To assess the impact of heat on solid-state stability. |
| Photolytic | Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B). | To evaluate light sensitivity. |
After exposure, samples are diluted and analyzed using the HPLC method described above. The chromatograms of the stressed samples are compared to that of an unstressed standard. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main product peak, and peak purity analysis (via PDA) confirms that the main peak is spectrally pure.
Data Analysis and Interpretation
-
Reaction Monitoring: Plot the peak area of the amine reactant and the sulfonamide product against time. This allows for the determination of reaction kinetics, endpoint, and yield.
-
Purity Assessment: In the final reaction sample, the area percent of the product peak relative to all other peaks provides an estimate of the purity.
-
Forced Degradation: Calculate the percentage of degradation for each stress condition. Ensure chromatographic resolution between the parent peak and all degradant peaks is >1.5.
Conclusion
The RP-HPLC method detailed in this application note is a reliable and robust tool for monitoring the synthesis of sulfonamides from this compound. The protocol for time-course quenching allows for accurate kinetic profiling, while the forced degradation studies validate the method as stability-indicating, making it suitable for use in research, process development, and quality control environments within the pharmaceutical and chemical industries.
References
- 1. Buy this compound | 82875-86-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
NMR spectroscopy for tracking 2-Chloro-5-fluorobenzenesulfonyl chloride consumption
Application Note: Real-Time Reaction Monitoring Using NMR Spectroscopy
Tracking the Consumption of 2-Chloro-5-fluorobenzenesulfonyl Chloride in Synthetic Processes
Abstract
In the fast-paced environment of pharmaceutical and chemical development, the ability to monitor chemical reactions in real-time is paramount for process optimization, kinetic understanding, and quality control.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive method for this purpose, providing both structural and quantitative information directly from the reaction mixture.[4][5] This application note provides a detailed protocol for tracking the consumption of a key electrophilic building block, this compound, using quantitative NMR (qNMR) spectroscopy. We will delve into the strategic advantages of leveraging the ¹⁹F nucleus, the principles of experimental design for accurate quantification, and a step-by-step guide for researchers and process chemists.
The Strategic Advantage of ¹⁹F NMR in Reaction Monitoring
While ¹H NMR is a cornerstone of chemical analysis, monitoring reactions involving fluorinated compounds presents a unique opportunity to leverage ¹⁹F NMR. For a molecule like this compound, this approach offers several distinct advantages:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus has a spin of ½ and a natural abundance of 100%, making it one of the most sensitive nuclei for NMR analysis, second only to ¹H.[6][7]
-
Vast Chemical Shift Range: The chemical shift range for ¹⁹F is significantly wider (>350 ppm) than for ¹H (~15 ppm).[7] This large dispersion dramatically reduces the probability of signal overlap, even in complex reaction mixtures, allowing for clean, unambiguous observation of both reactant and product signals.[1]
-
"Silent" Background: In typical organic synthesis, fluorine atoms are only present in the specific molecules of interest. This creates a "silent" background, meaning the resulting spectrum is simple and contains signals only from the fluorinated species, simplifying analysis.[1][8]
-
Sensitivity to Chemical Environment: The ¹⁹F chemical shift is highly sensitive to changes in its electronic environment.[9] As the sulfonyl chloride group reacts, the resulting electronic perturbation will cause a significant and easily detectable shift in the fluorine resonance, providing a clear marker for product formation.
Foundational Principles: Quantitative NMR (qNMR) for Kinetic Analysis
The core principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10][11] To achieve accurate quantification and, by extension, monitor reaction kinetics, several experimental parameters must be rigorously controlled.
The Role of the Internal Standard
To convert the relative measure of signal integrals into absolute concentrations, an internal standard (IS) is essential.[12] An ideal internal standard must meet the following criteria:
-
Chemical Inertness: It must not react with any reactants, intermediates, products, or reagents in the mixture.
-
Signal Resolution: Its NMR signals must not overlap with any signals from the species being monitored.[10] A sharp singlet in a clear region of the spectrum is ideal.[12]
-
Solubility: It must be fully soluble in the reaction solvent.[12]
-
Purity and Known Concentration: The standard must be of high purity, and it must be weighed accurately to establish a known molar concentration in the reaction mixture.[11]
Ensuring Quantitative Accuracy: The Relaxation Delay (D1)
For an NMR signal's integral to be truly proportional to the molar concentration, the nuclei must fully return to their thermal equilibrium state between successive scans. This is governed by the spin-lattice relaxation time (T₁). A sufficiently long relaxation delay (D1) is the most critical parameter for qNMR.
Causality: If the D1 delay is too short, nuclei with longer T₁ values will not fully relax. This leads to signal saturation, where the observed signal intensity is attenuated, resulting in an underestimation of the integral and an inaccurate quantification. A conservative and widely accepted practice is to set the total relaxation time (D1 + Acquisition Time) to at least 5 times the longest T₁ value of any nucleus being quantified (both the analyte and the internal standard).[13]
Experimental Workflow and Protocol
This section outlines a detailed protocol for monitoring the consumption of this compound.
Visualization of the Experimental Workflow
Caption: Workflow for NMR-based reaction monitoring.
Materials and Equipment
-
NMR Spectrometer: 400 MHz or higher, equipped with a multinuclear probe.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Reactant: this compound.
-
Internal Standard: e.g., Benzotrifluoride (for ¹⁹F NMR) or 1,4-Dinitrobenzene (for ¹H NMR). The choice is reaction-dependent.
-
Deuterated Solvent: Must be compatible with the reaction chemistry (e.g., CDCl₃, DMSO-d₆).
-
Standard laboratory glassware and analytical balance.
Protocol Step 1: Selection of Internal Standard
The choice of internal standard is critical and depends on the nucleus being observed.
| Nucleus | Recommended Internal Standard | Key Characteristics |
| ¹⁹F | Benzotrifluoride (Ph-CF₃) | Inert, single sharp signal far from the aromatic region, volatile. |
| ¹⁹F | 3,5-Bis(trifluoromethyl)benzoic acid | Solid, less volatile, provides a sharp singlet.[14] |
| ¹H | 1,4-Dinitrobenzene | Provides a sharp singlet in the aromatic region (~8.4 ppm), typically clear of other signals.[10] |
| ¹H | Maleic Acid | Gives a sharp singlet around 6.3 ppm in many solvents.[10] |
Protocol Step 2: Sample Preparation
-
Accurately weigh a precise amount of the chosen internal standard into a vial.
-
Accurately weigh the limiting reagent for the reaction into the same vial. This allows for the most precise molar ratio calculation.
-
Add the deuterated solvent to dissolve the solids, followed by any other reagents except the one that initiates the reaction.
-
Vortex the mixture until all components are fully dissolved.
-
Transfer a representative volume (e.g., 600 µL) to a clean NMR tube.
Protocol Step 3: NMR Instrument Setup & Data Acquisition
-
Initial Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to achieve good magnetic field homogeneity. Tune and match the probe for the nucleus you will be observing (e.g., ¹⁹F).
-
Acquire a Pre-Reaction Spectrum (t=0): Acquire a single quantitative spectrum before initiating the reaction. This spectrum is crucial for confirming the initial concentrations and ensuring signals are well-resolved.
-
Configure Quantitative Parameters: Set the acquisition parameters according to the table below. The long relaxation delay is the most important parameter.[8][15]
| Parameter | ¹⁹F NMR Setting | ¹H NMR Setting | Rationale |
| Pulse Program | Standard 1-pulse (zg) | Standard 1-pulse (zg) | Simple, robust sequence for quantitative analysis. |
| Relaxation Delay (D1) | ≥ 30 s | ≥ 30 s | Ensures full relaxation for accurate integration (5x T₁ rule).[8] |
| Number of Scans (NS) | 4-16 | 4-16 | Balance between signal-to-noise and time resolution. |
| Acquisition Time (AQ) | ~1-2 s | ~3-5 s | Sufficient for resolving sharp peaks. |
| Spectral Width (SW) | ~250 ppm | ~20 ppm | Must encompass all expected reactant and product signals. |
-
Initiate the Reaction: Remove the NMR tube, quickly add the initiating reagent (e.g., via microsyringe), cap, invert to mix, and immediately re-insert into the spectrometer.
-
Start Arrayed Acquisition: Begin acquiring a series of spectra at regular time intervals (e.g., every 5 minutes).[5][16] Most NMR software has automated programs for kinetic studies that array experiments over time.[17]
Data Processing and Quantitative Analysis
Spectral Processing
For each spectrum in the time array:
-
Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Carefully phase correct each spectrum. Consistency in phasing is critical.
-
Apply a baseline correction algorithm to ensure a flat baseline for accurate integration.
Calculating Consumption
The concentration of the this compound at any given time point (t) can be calculated using the following formula, derived from the principles of qNMR.[11]
Formula: [ C_{\text{Analyte}}(t) = \left( \frac{I_{\text{Analyte}}(t)}{I_{\text{IS}}} \right) \times \left( \frac{N_{\text{IS}}}{N_{\text{Analyte}}} \right) \times C_{\text{IS}} ]
Where:
-
C_Analyte(t) = Concentration of the analyte at time t.
-
I_Analyte(t) = Integral of the analyte's signal at time t.
-
I_IS = Integral of the internal standard's signal (should be constant).
-
N_Analyte = Number of nuclei for the integrated analyte signal (e.g., for the ¹⁹F signal, N=1).
-
N_IS = Number of nuclei for the integrated internal standard signal.
-
C_IS = Known initial concentration of the internal standard.
Visualization of the Analyte and Key Nuclei
Caption: Structure of the analyte with key monitoring nuclei.
By plotting C_Analyte(t) versus time, a consumption curve is generated, from which reaction kinetics such as the rate constant (k) and reaction half-life (t₁/₂) can be determined.
Conclusion
Quantitative NMR spectroscopy is an exceptionally robust and informative technique for the real-time monitoring of chemical reactions.[18][19] By leveraging the inherent advantages of the ¹⁹F nucleus in this compound, researchers can obtain clean, high-resolution kinetic data with straightforward sample preparation and analysis. Adherence to the principles of quantitative NMR, particularly the use of a suitable internal standard and a sufficiently long relaxation delay, is critical for ensuring the trustworthiness and accuracy of the results. This method provides an invaluable tool for professionals in drug development and process chemistry to optimize reaction conditions, understand mechanisms, and ensure process robustness.[20]
References
- 1. news-medical.net [news-medical.net]
- 2. moravek.com [moravek.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. magritek.com [magritek.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. imserc.northwestern.edu [imserc.northwestern.edu]
- 14. qNMR - BIPM [bipm.org]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 18. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. NMR Spectroscopy in Drug Discovery and Development [labome.com]
The Strategic Role of 2-Chloro-5-fluorobenzenesulfonyl Chloride in Modern Pharmaceutical Development: Application Notes and Protocols
Introduction: The Architectural Significance of Substituted Sulfonyl Chlorides in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of specific functional groups is paramount to modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among the vast arsenal of chemical reagents available to medicinal chemists, halogenated benzenesulfonyl chlorides stand out as pivotal building blocks. 2-Chloro-5-fluorobenzenesulfonyl chloride, in particular, is a reagent of increasing interest. Its unique substitution pattern—a chlorine atom ortho to the sulfonyl chloride and a fluorine atom meta to it—offers a nuanced tool for fine-tuning molecular properties.
The highly electrophilic sulfur atom of the sulfonyl chloride group serves as a reactive handle for the facile formation of sulfonamides, a pharmacophore present in a multitude of approved drugs.[1][2] The presence and positioning of the halogen atoms on the aromatic ring are not merely incidental; they exert significant electronic and steric effects that can enhance metabolic stability, improve cell permeability, and provide vectors for specific interactions with biological targets.[3] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical development, complete with detailed experimental protocols for its use in the synthesis of key pharmaceutical intermediates.
Core Application: Synthesis of N-Aryl Sulfonamides as Kinase Inhibitor Scaffolds
A primary application of this compound is in the synthesis of N-aryl sulfonamides, which are prevalent scaffolds in a variety of therapeutic agents, notably in the domain of oncology.[1] The sulfonamide linkage provides a stable, hydrogen-bond-donating and -accepting moiety that is crucial for binding to the active sites of many enzymes, including protein kinases. The 2-chloro-5-fluorophenyl group, once incorporated, can occupy hydrophobic pockets within the enzyme and its halogenation pattern can be exploited to enhance binding affinity and selectivity.
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. Many successful kinase inhibitors, such as the BRAF inhibitors Dabrafenib and Vemurafenib, feature a sulfonamide core.[1][4][5][6] While the exact 2-chloro-5-fluoro substitution pattern may not be present in these specific approved drugs, the underlying synthetic strategy and the rationale for using halogenated benzenesulfonyl chlorides are directly transferable.
The following sections will detail a representative protocol for the synthesis of a hypothetical, yet medicinally relevant, N-(substituted-phenyl)-2-chloro-5-fluorobenzenesulfonamide, a key intermediate that could be further elaborated into a potent kinase inhibitor.
Reaction Causality: Why this compound?
The choice of this compound as a reagent is underpinned by several key principles of medicinal chemistry:
-
Modulation of Physicochemical Properties: The chlorine and fluorine atoms increase the lipophilicity of the resulting sulfonamide, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: The halogen substituents can block sites of potential metabolism on the aromatic ring, thereby increasing the in vivo half-life of the drug candidate.
-
Enhanced Binding Affinity: The electron-withdrawing nature of the halogens can influence the acidity of the sulfonamide N-H proton, potentially leading to stronger hydrogen bonding interactions with the target protein. Furthermore, the halogen atoms themselves can participate in specific halogen bonding interactions within the active site.
-
Synthetic Tractability: The sulfonyl chloride is highly reactive towards nucleophilic attack by amines, allowing for the straightforward and high-yielding formation of the desired sulfonamide bond under relatively mild conditions.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative N-aryl-2-chloro-5-fluorobenzenesulfonamide. This protocol is designed to be a self-validating system, with clear instructions for reaction setup, monitoring, work-up, and purification.
Protocol 1: Synthesis of N-(4-amino-3-methylphenyl)-2-chloro-5-fluorobenzenesulfonamide
This protocol describes the reaction of this compound with a substituted aniline, a common step in the synthesis of kinase inhibitor precursors.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Equivalents |
| This compound | 82875-86-3 | 229.06 | 2.29 g | 1.0 |
| 5-Amino-2-methylaniline | 6380-34-3 | 122.17 | 1.22 g | 1.0 |
| Pyridine | 110-86-1 | 79.10 | 1.2 mL | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | As needed | - |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | As needed | - |
| Ethyl Acetate/Hexanes (for chromatography) | - | - | As needed | - |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-2-methylaniline (1.22 g, 10 mmol).
-
Dissolution: Dissolve the aniline in 40 mL of anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.2 mL, 15 mmol) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (2.29 g, 10 mmol) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, dilute the reaction mixture with an additional 50 mL of dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), water (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-amino-3-methylphenyl)-2-chloro-5-fluorobenzenesulfonamide.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of a key sulfonamide intermediate.
Mechanism of Action: The Nucleophilic Attack
The synthesis of sulfonamides from sulfonyl chlorides is a classic example of a nucleophilic acyl substitution reaction at a sulfur center. The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A base, in this case pyridine, removes a proton from the nitrogen atom to yield the neutral sulfonamide product and pyridinium hydrochloride.
Visualizing the Reaction Mechanism
Caption: Simplified mechanism of sulfonamide formation.
Safety and Handling of this compound
As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety.
-
Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Sensitivity: this compound is sensitive to moisture.[8] It reacts with water to release corrosive hydrochloric acid. Therefore, it should be stored in a tightly sealed container in a dry environment, such as a desiccator. All glassware and solvents used in reactions should be anhydrous.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]
In case of accidental exposure, follow standard first-aid procedures. For skin contact, immediately flush with plenty of water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention in all cases of exposure.[9]
Conclusion and Future Outlook
This compound is a valuable and versatile building block in the pharmaceutical industry. Its ability to readily form stable sulfonamides, combined with the beneficial properties imparted by its specific halogenation pattern, makes it a strategic choice for the synthesis of a wide range of drug candidates, particularly in the area of kinase inhibitors for oncology. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors. As the quest for more selective and potent therapeutics continues, the strategic application of well-designed reagents like this compound will undoubtedly play a crucial role in the future of medicinal chemistry.
References
- 1. Dabrafenib Mesylate synthesis - chemicalbook [chemicalbook.com]
- 2. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 3. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. thno.org [thno.org]
- 6. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 8. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Reactions of 2-Chloro-5-fluorobenzenesulfonyl Chloride with Amines
Welcome to the technical support guide for the use of 2-Chloro-5-fluorobenzenesulfonyl chloride in sulfonamide synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the sulfonylation of amines. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to ensure the success of your experiments.
The reaction of an amine with a sulfonyl chloride is a cornerstone transformation in medicinal chemistry for synthesizing sulfonamides, a privileged scaffold in numerous therapeutic agents.[1][2] However, the reactivity of this compound, while generally robust, can be influenced by a variety of factors including the nature of the amine, choice of base and solvent, and reaction conditions. This guide will address the most frequently encountered issues in a direct question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the reaction of this compound with amines.
Question 1: My reaction with a primary amine is giving a significant, less polar byproduct that is difficult to separate from the desired sulfonamide. What is this byproduct and how can I prevent its formation?
Answer:
This is one of the most common side reactions when working with primary amines. The byproduct is almost certainly the di-sulfonylated amine, N,N-bis(2-chloro-5-fluorophenylsulfonyl)amine.
Causality: The reaction proceeds in two steps. First, the primary amine reacts with one equivalent of the sulfonyl chloride to form the desired primary sulfonamide. However, the N-H proton of this newly formed sulfonamide is acidic due to the powerful electron-withdrawing effect of the sulfonyl group.[3][4] In the presence of a base, this proton can be removed to generate a sulfonamide anion. This anion is also a competent nucleophile and can attack a second molecule of this compound, leading to the di-sulfonylated side product. Secondary amines cannot undergo this reaction as the resulting sulfonamide lacks an N-H proton.[3][5]
Mitigation Strategies:
-
Control of Stoichiometry & Addition Order: The most effective method is to maintain a high concentration of the amine relative to the sulfonyl chloride. This is best achieved by the slow, dropwise addition of the sulfonyl chloride solution to a solution of the amine and base (inverse addition). This ensures that the sulfonyl chloride is more likely to encounter the more nucleophilic primary amine rather than the less reactive sulfonamide anion.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are effective at scavenging the HCl byproduct but are less efficient at deprotonating the sulfonamide product compared to stronger bases like sodium hydroxide.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often favor the more kinetically rapid reaction with the primary amine over the subsequent deprotonation and second sulfonylation.
Caption: Main vs. Side Reaction Pathway for Primary Amines.
Question 2: My reaction is sluggish or has stalled, and TLC/LC-MS analysis shows a large amount of unreacted amine. What are the likely causes?
Answer:
An incomplete reaction is often traced back to the deactivation of one of the reactants. The two most probable causes are the hydrolysis of the sulfonyl chloride or insufficient reactivity of the amine.
Causality & Troubleshooting Steps:
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly sensitive to moisture.[6] Any water present in the solvent, amine, or glassware will rapidly hydrolyze the sulfonyl chloride to the corresponding and unreactive 2-chloro-5-fluorobenzenesulfonic acid.[6] This sulfonic acid will also consume a molar equivalent of your base.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. If the amine is a salt (e.g., a hydrochloride), ensure it is fully neutralized and that the resulting water is removed if possible.
-
-
Poor Nucleophilicity of the Amine: Electron-deficient amines, such as anilines with strong electron-withdrawing groups (e.g., nitro or cyano groups), are poor nucleophiles and react slowly with sulfonyl chlorides.
-
Solution: For these less reactive amines, more forcing conditions may be required. This can include using a more polar aprotic solvent like DMF or NMP, increasing the reaction temperature (e.g., to 60-80 °C), or using a stronger, non-nucleophilic base. In some cases, catalysis with an agent like 4-dimethylaminopyridine (DMAP) may be beneficial, although care must be taken as it can promote side reactions.
-
-
Steric Hindrance: A sterically bulky amine (e.g., t-butylamine or diisopropylamine) or a sulfonyl chloride with bulky ortho-substituents (as is the case here with the ortho-chloro group) can significantly slow down the reaction rate.
-
Solution: Similar to dealing with poor nucleophilicity, increasing the reaction temperature and extending the reaction time are the primary strategies.
-
Caption: Troubleshooting Workflow for Incomplete Reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with an amine?
The reaction is a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated sulfonamide. A base present in the reaction mixture then deprotonates the nitrogen to yield the final neutral sulfonamide product and the hydrochloride salt of the base.[4][7]
Q2: What are the recommended solvents and bases for this reaction?
The choice depends on the amine's reactivity and the desired reaction temperature.
| Condition | Recommended Options | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | DCM and THF are excellent for reactions at or below room temperature. DMF is a good choice for less reactive amines that require heating, as it is polar and has a high boiling point. |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Pyridine | TEA and DIPEA are non-nucleophilic bases that effectively scavenge HCl without competing with the amine nucleophile. Pyridine can also be used and may sometimes act as a nucleophilic catalyst.[8] |
Q3: How should I handle and store this compound?
This reagent is corrosive and moisture-sensitive.[6] It causes severe skin burns and eye damage.[9] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, away from moisture.
Experimental Protocols
Protocol 1: Standard Synthesis of N-benzyl-2-chloro-5-fluorobenzenesulfonamide
This protocol details a standard procedure for reacting a primary amine with this compound.
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add benzylamine followed by anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine to the solution and stir for 5 minutes.
-
Sulfonyl Chloride Addition: Dissolve this compound in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-benzyl-2-chloro-5-fluorobenzenesulfonamide.
Protocol 2: Test for Hydrolysis of this compound
This protocol helps determine if the poor performance of a reaction is due to hydrolyzed starting material.
Procedure:
-
Take a small sample of the suspect this compound.
-
Dissolve it in a suitable solvent like acetone-d6 or CDCl₃.
-
Add a few drops of D₂O to the NMR tube and shake vigorously.
-
Acquire a ¹H NMR spectrum.
-
Hydrolysis to the sulfonic acid will cause a significant downfield shift and broadening of the aromatic protons adjacent to the sulfonyl group due to the change in the electronic environment from -SO₂Cl to -SO₃H. Compare this spectrum to a reference spectrum of the pure sulfonyl chloride. A significant change indicates hydrolysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Buy this compound | 82875-86-3 [smolecule.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | C6H3Cl2FO2S | CID 12943450 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving Sulfonamide Synthesis Yield with 2-Chloro-5-fluorobenzenesulfonyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for synthesizing sulfonamides using 2-chloro-5-fluorobenzenesulfonyl chloride. Here, we address common challenges and offer scientifically-grounded solutions to enhance your reaction yields and product purity.
Introduction to the Synthesis
The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry and drug development. The classic and most common approach involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] The reaction's efficiency, however, can be influenced by various factors, from the reactivity of the starting materials to the specific reaction conditions employed.
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to its specific functionalities.[4] The presence of electron-withdrawing chlorine and fluorine atoms enhances the electrophilicity of the sulfonyl chloride group, facilitating its reaction with nucleophiles like amines.[4]
Below is a general workflow for this synthesis:
Caption: A generalized workflow for the synthesis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this reaction?
The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The amine acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]
Q2: Why is my reaction yield consistently low?
Low yields can stem from several factors:
-
Moisture Contamination: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[4][5]
-
Poor Amine Reactivity: The nucleophilicity of the amine is critical. Sterically hindered amines or those with strong electron-withdrawing groups may exhibit reduced reactivity.[5][6]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[7][8]
-
Side Reactions: Competing reactions, such as the formation of disulfides from thiol starting materials if applicable, can consume reactants and lower the desired product yield.[5]
Q3: How do I choose the appropriate base for my reaction?
The base plays a crucial role in scavenging the HCl produced.[1] Common choices include pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA).
-
Pyridine: Often a good choice as it can also act as a nucleophilic catalyst. However, it can be difficult to remove during purification.[7]
-
Triethylamine (TEA): A stronger, non-nucleophilic base that is generally effective.
-
Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base that is useful when dealing with sensitive substrates where side reactions with the base are a concern.
The choice of base can influence the reaction yield, as demonstrated in the table below.
| Entry | Base (equivalents) | Solvent | Time (h) | Yield (%) |
| 1 | Pyridine (2) | DCM | 12 | 95 |
| 2 | Triethylamine (2) | DCM | 12 | 92 |
| 3 | DIPEA (2) | DCM | 24 | 85 |
| 4 | Pyridine (2) | Acetonitrile | 12 | 88 |
| Data adapted from a representative sulfonamide synthesis.[7] |
Q4: What are the best practices for purifying the final sulfonamide product?
Purification strategies depend on the properties of the product.
-
Column Chromatography: A common method using a solvent system like hexane and ethyl acetate is often effective for separating the sulfonamide from impurities.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
-
Aqueous Workup: Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities like excess pyridine or triethylamine. A subsequent wash with a basic solution (e.g., saturated sodium bicarbonate) can remove the sulfonic acid byproduct from hydrolysis.[7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of sulfonamides with this compound.
Caption: A decision tree for troubleshooting low-yield sulfonamide synthesis.
Issue 1: Low Conversion of Starting Materials
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted amine and/or sulfonyl chloride after the expected reaction time.
Potential Causes & Solutions:
-
Cause A: Inadequate Reaction Time or Temperature.
-
Explanation: The reaction may be kinetically slow under the current conditions.
-
Solution: Monitor the reaction progress over a longer period. If the reaction remains sluggish, consider incrementally increasing the temperature. Some reactions may require heating to overcome the activation energy barrier.[5] Conversely, for highly exothermic reactions, cooling might be necessary to prevent side reactions.
-
-
Cause B: Poor Solubility of Reactants.
-
Explanation: If the amine or sulfonyl chloride is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent in which both reactants are readily soluble. Common solvents for this reaction include dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF). The solubility of sulfonamides can be complex, and sometimes a mixture of solvents may be required.[9]
-
-
Cause C: Insufficient Amount of Base.
-
Explanation: The reaction generates one equivalent of HCl. If less than one equivalent of base is used, the amine starting material will be protonated to its non-nucleophilic ammonium salt, effectively stopping the reaction.
-
Solution: Use at least one equivalent of base to neutralize the generated HCl. Often, a slight excess of base (1.1-2.0 equivalents) is used to ensure the reaction goes to completion.[7]
-
Issue 2: Formation of Significant Byproducts
Symptoms: Multiple spots are observed on the TLC plate, or LC-MS/NMR analysis of the crude product indicates the presence of unexpected species.
Potential Causes & Solutions:
-
Cause A: Hydrolysis of this compound.
-
Explanation: As previously mentioned, sulfonyl chlorides are susceptible to hydrolysis.[4] The resulting 2-chloro-5-fluorobenzenesulfonic acid will appear as a polar, acidic byproduct. The rate of hydrolysis can be influenced by the solvent and pH.[10][11][12]
-
Solution: Meticulously dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to atmospheric moisture.[5]
-
-
Cause B: Reaction of the Product with the Sulfonyl Chloride.
-
Explanation: If the newly formed sulfonamide has a remaining N-H bond, it can be deprotonated by the base and react with another molecule of the sulfonyl chloride to form a disulfonimide.
-
Solution: Use a controlled stoichiometry, adding the sulfonyl chloride slowly to a solution of the amine and base. This maintains a low concentration of the electrophile and minimizes the chance of this side reaction.
-
-
Cause C: Amine Reacting with Itself or the Solvent.
-
Explanation: While less common, some amines can undergo self-condensation or react with certain solvents under specific conditions.
-
Solution: Review the stability and reactivity profile of your specific amine. Ensure the chosen solvent is inert under the reaction conditions.
-
Issue 3: Difficulty in Product Purification
Symptoms: The crude product is an inseparable mixture, or the desired product co-elutes with impurities during chromatography.
Potential Causes & Solutions:
-
Cause A: Residual Base.
-
Explanation: Pyridine and triethylamine can be challenging to remove completely by simple evaporation due to their relatively high boiling points.[7]
-
Solution: During the aqueous workup, perform an acid wash (e.g., 1M HCl or 5% citric acid solution) to protonate the amine bases and extract them into the aqueous layer.[7]
-
-
Cause B: Presence of Sulfonic Acid Byproduct.
-
Explanation: The sulfonic acid formed from hydrolysis is highly polar and can streak on silica gel during chromatography.
-
Solution: A basic wash (e.g., saturated sodium bicarbonate or sodium carbonate solution) during the workup will deprotonate the sulfonic acid, forming a salt that is soluble in the aqueous layer and easily removed.[7]
-
-
Cause C: Product is Highly Polar or Insoluble.
-
Explanation: Some sulfonamides exhibit poor solubility or are highly polar, making standard purification techniques challenging.
-
Solution: If the product precipitates from the reaction mixture, it can often be purified by trituration or washing with a suitable solvent to remove soluble impurities. For highly polar compounds, reverse-phase chromatography may be a more effective purification method.
-
Experimental Protocol: A General Procedure
The following is a representative, step-by-step methodology for the synthesis of a sulfonamide using this compound.
-
Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Argon), add the amine (1.0 equivalent).
-
Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
-
Reaction:
-
Add the base (e.g., triethylamine, 1.5 equivalents) to the stirred solution of the amine.
-
In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
Add the solution of the sulfonyl chloride dropwise to the amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
-
Workup:
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
-
Characterization:
-
Characterize the purified product by NMR, mass spectrometry, and melting point to confirm its identity and purity.
-
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 82875-86-3 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. frontiersrj.com [frontiersrj.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Managing Exothermic Reactions of 2-Chloro-5-fluorobenzenesulfonyl chloride
Welcome to the technical support center for handling 2-Chloro-5-fluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the safe and effective management of exothermic reactions involving this compound.
Introduction to the Reactivity of this compound
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1] However, this reactivity also presents significant thermal hazards. The reactions are often highly exothermic, and the compound itself is sensitive to moisture, reacting with water to release corrosive hydrochloric acid fumes.[1][2][3]
Understanding and controlling the exothermic nature of these reactions is paramount to ensure laboratory safety and achieve desired product yields and purity. This guide will walk you through potential issues, their underlying causes, and robust solutions.
Troubleshooting Guide: Taming the Exotherm
This section addresses specific problems you might encounter during your experiments, providing immediate actions and long-term preventative measures.
Scenario 1: Runaway Reaction - Sudden and Uncontrolled Temperature Spike
A runaway reaction is a critical safety event that requires immediate and decisive action.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of any reagents, particularly the nucleophile (e.g., amine or alcohol).
-
Maximize Cooling: Enhance the efficiency of your cooling system. If using an ice bath, add more ice and salt to lower the temperature. For reactions using a chiller, decrease the setpoint.
-
Increase Agitation: Ensure vigorous stirring to improve heat transfer from the reaction mixture to the cooling bath and prevent the formation of localized hot spots.[4]
-
Emergency Quenching: If the temperature continues to escalate, and a pre-planned quenching protocol is in place, execute it by adding a suitable, pre-chilled quenching agent.
Root Cause Analysis & Preventative Measures:
-
Excessive Reagent Addition Rate: The most frequent cause of a thermal runaway is adding the nucleophile too quickly, causing heat to be generated faster than it can be removed by the cooling system.[4]
-
Solution: Employ a syringe pump or a dropping funnel for slow, controlled addition of the nucleophile. This ensures that the reaction is "dose-controlled," meaning the rate of reaction (and heat generation) is directly proportional to the rate of addition.
-
-
Inadequate Cooling Capacity: The cooling bath may not be sufficient for the scale of the reaction.
-
Solution: For larger-scale reactions, use a larger cooling bath or a more powerful cryocooler. Always perform a hazard evaluation to understand the total heat of reaction and ensure your cooling system can handle it.
-
-
Poor Heat Transfer: Inefficient stirring or a viscous reaction mixture can lead to poor heat dissipation.
-
Solution: Use an overhead stirrer for viscous mixtures and ensure the reaction vessel is appropriately sized to allow for efficient mixing.
-
Scenario 2: Reaction Temperature is Difficult to Control, but Not a Runaway
You may observe a steady but undesirable rise in temperature despite controlled reagent addition.
Troubleshooting Steps:
-
Pause Reagent Addition: Temporarily halt the addition of the nucleophile to allow the cooling system to catch up.
-
Verify Cooling System Integrity: Check that the cooling bath is at the desired temperature and that there is good thermal contact between the flask and the bath.
-
Assess Solvent Volume: A higher dilution can help to absorb the heat of reaction more effectively.
Root Cause Analysis & Preventative Measures:
-
Reaction Concentration is Too High: A more concentrated reaction mixture will experience a greater temperature rise for a given amount of conversion.
-
Solution: Increase the solvent volume. While this may increase reaction time, it provides a crucial safety buffer.
-
-
Incorrect Solvent Choice: The solvent's heat capacity and boiling point can influence thermal control.
-
Solution: Select a solvent with a higher heat capacity and a boiling point that is well above the desired reaction temperature.
-
Scenario 3: Localized Hotspots and Formation of Byproducts
The formation of unexpected byproducts or a decrease in yield can sometimes be attributed to poor temperature control.
Troubleshooting Steps:
-
Improve Stirring: Ensure the stirring is vigorous enough to create a vortex, indicating good mixing. For larger vessels, consider using a baffled flask to improve turbulence.
-
Optimize Reagent Addition Point: Add the nucleophile subsurface, directly into the bulk of the reaction mixture, rather than dropwise onto the surface where it can react quickly and generate localized heat.
Root Cause Analysis & Preventative Measures:
-
Inefficient Mixing: Inadequate agitation leads to pockets of high reactant concentration and localized exotherms, which can drive side reactions.
-
Solution: Use appropriate stirring equipment for the scale and viscosity of the reaction.
-
-
Reaction with Headspace: If the nucleophile is added to the surface, it can react in a concentrated layer before being dispersed, leading to localized heating.
-
Solution: Subsurface addition ensures rapid dilution and heat dissipation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are its corrosivity and reactivity.[1] It can cause severe skin burns and eye damage.[5][6][7][8] It is also moisture-sensitive and reacts exothermically with water, releasing hydrochloric acid.[1] Its reactions with nucleophiles like amines and alcohols are also highly exothermic and can lead to runaway reactions if not properly controlled.
Q2: How should I properly quench a reaction involving this compound?
A2: A controlled quench is crucial. A common and effective method is to slowly add the reaction mixture to a separate, well-stirred, and cooled vessel containing a suitable quenching agent. For unreacted sulfonyl chloride, a dilute aqueous base solution (like sodium bicarbonate) can be used to neutralize it and the byproduct HCl. However, be aware that this hydrolysis is also exothermic. Alternatively, quenching with water or a dilute acid solution followed by extraction is a standard work-up procedure.[9]
Q3: What are the best practices for storing this compound?
A3: It should be stored in a tightly closed container in a dry, well-ventilated place.[6][10] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.
Q4: Can I use continuous flow chemistry to manage the exothermicity of these reactions?
A4: Absolutely. Continuous flow reactors offer excellent control over reaction parameters, including temperature.[11] The small reactor volume and high surface-area-to-volume ratio allow for very efficient heat exchange, significantly reducing the risk of thermal runaway.[11][12] This makes flow chemistry an inherently safer method for handling highly exothermic reactions.[11]
Q5: What analytical techniques can I use to monitor the reaction progress and ensure it's not accumulating unreacted starting material?
A5: In-situ monitoring is highly recommended for safety. Techniques like FT-IR or Raman spectroscopy can track the disappearance of the sulfonyl chloride and the appearance of the product in real-time. For offline analysis, quenching a small aliquot of the reaction and analyzing it by LC-MS or GC-MS can provide information on the conversion and the presence of any unreacted starting materials. Calorimetry studies can also be performed to measure the heat of reaction and ensure that there is no thermal accumulation.[13]
Experimental Protocols
Protocol 1: Safe Batch Procedure for Sulfonamide Synthesis
-
Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermocouple to monitor the internal temperature, a dropping funnel, and a nitrogen inlet.
-
Cooling: Place the flask in a cooling bath (e.g., ice-salt or a cryocooler) and cool the solvent (e.g., dichloromethane or toluene) to 0-5 °C.
-
Reagent Preparation: Dissolve the amine in the cooled solvent in the reaction flask. In the dropping funnel, prepare a solution of this compound in the same solvent.
-
Controlled Addition: Slowly add the sulfonyl chloride solution from the dropping funnel to the stirred amine solution, ensuring the internal temperature does not exceed 10 °C. The addition rate should be adjusted to maintain this temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature until completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench by slowly transferring the reaction mixture to a separate flask containing a stirred, cold solution of dilute aqueous acid or base.[9] Extract the product with an organic solvent.[9]
-
Purification: Wash the organic layer with water and brine, then dry over an anhydrous salt like sodium sulfate.[9] The solvent can then be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.[9]
Table 1: Recommended Reaction Parameters for Sulfonamide Synthesis
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | 0-10 °C | To control the exothermic reaction and minimize side product formation. |
| Addition Rate | Dose-controlled to maintain temperature | Prevents accumulation of unreacted reagents and potential for runaway. |
| Solvent | Dichloromethane, Toluene, or similar aprotic solvents | Solubilizes reactants and helps dissipate heat. |
| Stirring | Vigorous, to create a vortex | Ensures efficient heat transfer and prevents localized hot spots. |
Visualizing Workflow and Safety
Diagram 1: Decision Tree for Managing a Temperature Excursion
Caption: Decision-making for temperature excursions.
Diagram 2: Workflow for Safe Sulfonamide Synthesis
Caption: Step-by-step safe synthesis workflow.
References
- 1. Buy this compound | 82875-86-3 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-chloro-5-fluorobenzene-1-sulfonyl chloride | 82875-86-3 [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | C6H3Cl2FO2S | CID 12943450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4,5-difluorobenzenesulfonyl chloride | C6H2Cl2F2O2S | CID 2773523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-5-fluorobenzenesulfonyl chloride
Answering the user's request.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-5-fluorobenzenesulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical reagent. Achieving high purity is paramount, as even minor impurities can significantly impact the outcomes of subsequent synthetic steps. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating common impurities encountered during synthesis.
Section 1: Synthesis Overview & Common Impurities
This section addresses the fundamental questions regarding the synthesis of this compound and the typical impurities that arise.
Q1: What is the primary industrial synthesis route for this compound and what are the key reaction principles?
The most prevalent and industrially viable method for synthesizing this compound is the direct halosulfonation of 2-chloro-5-fluorobenzene. This reaction is a classic electrophilic aromatic substitution where chlorosulfuric acid serves as both the solvent and the sulfonating agent[1].
Reaction Mechanism: The reaction proceeds via the attack of the electron-rich aromatic ring of 2-chloro-5-fluorobenzene on the electrophilic sulfur atom of chlorosulfuric acid (or a related electrophilic species like SO₃ generated in situ). The directing effects of the existing substituents (Chlorine at C2 and Fluorine at C5) guide the incoming sulfonyl group primarily to the C1 position. Strict control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired isomer and minimize byproduct formation.
References
Technical Support Center: Optimizing Solvent Choice for Reactions with 2-Chloro-5-fluorobenzenesulfonyl Chloride
Welcome to the technical support guide for 2-Chloro-5-fluorobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile reagent. As a halogenated aromatic sulfonyl chloride, its reactivity is significantly influenced by the surrounding solvent environment.[1] This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
The Critical Role of the Solvent
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, primarily used for creating sulfonamide derivatives.[1] The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it susceptible to nucleophilic attack. The choice of solvent is not merely about dissolving reactants; it dictates nucleophile reactivity, stabilizes transition states, and can even participate in side reactions. Understanding the interplay between the solvent, the substrate, and the nucleophile is paramount for success.
Frequently Asked Questions & Troubleshooting Guide
Q1: My sulfonylation reaction with an amine is slow or incomplete. What's the most likely cause related to my solvent choice?
A1: The most common reason for slow or incomplete sulfonylation reactions is the use of a solvent that deactivates the amine nucleophile. This is a frequent issue when using polar protic solvents like water, methanol, or ethanol.
-
Causality—The "Caging" Effect: Polar protic solvents have O-H or N-H bonds, allowing them to form strong hydrogen bonds.[2] These solvent molecules can form a "cage" around the amine nucleophile, stabilizing it and lowering its energy.[3][4] While this stabilization sounds positive, it hinders the amine's ability to attack the electrophilic sulfur atom of the sulfonyl chloride, thereby increasing the activation energy of the reaction and slowing it down significantly.[5]
-
Troubleshooting & Optimization:
-
Switch to a Polar Aprotic Solvent: The best choice for sulfonamide formation is typically a polar aprotic solvent such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF).[4][6] These solvents possess large dipole moments to dissolve the reactants but lack O-H or N-H bonds.[2] Consequently, they do not form strong hydrogen bonds with the nucleophile, leaving it "free" and highly reactive.[3] The rate of an SN2-type reaction can increase by several orders of magnitude when switching from a protic to an aprotic solvent.[3]
-
Ensure Anhydrous Conditions: Any residual water in your solvent or on your glassware will compete with your amine, leading to hydrolysis of the starting material. This is discussed further in Q2.
-
Q2: I'm observing significant formation of 2-Chloro-5-fluorobenzenesulfonic acid as a byproduct. How can I prevent this?
A2: The formation of the corresponding sulfonic acid is a classic sign of hydrolysis, where water is acting as a nucleophile.[1] this compound is highly moisture-sensitive.
-
Causality—Competitive Nucleophilic Attack: The sulfonyl chloride will react with any available nucleophile. Water, though a weaker nucleophile than most amines, can be present in high concentrations if wet solvents are used. This leads to a competitive reaction that consumes your starting material and complicates purification. Protic solvents like alcohols can also react to form sulfonate esters.[1]
-
Troubleshooting & Optimization:
-
Use Anhydrous Solvents: Always use a high-purity, anhydrous grade solvent. If you are unsure of the water content, it is best practice to dry the solvent using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina, or using molecular sieves).
-
Dry Glassware Rigorously: Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Run Under an Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Caption: Workflow to minimize hydrolysis side reactions.
Q3: Which solvent class is generally best for reactions with this compound?
A3: The optimal solvent class depends heavily on the reaction type, but a general hierarchy can be established.
-
1. Polar Aprotic Solvents (e.g., MeCN, DMF, Acetone, THF): Highly Recommended for Nucleophilic Substitution. These are typically the best choice for reactions with nucleophiles like amines or thiols. They effectively dissolve the polar reactants and intermediates without deactivating the nucleophile.[5][6]
-
2. Nonpolar Aprotic Solvents (e.g., Toluene, Dichloromethane (DCM), Cyclohexane): Good for Specific Applications. These can be effective, particularly if the reactants are less polar. DCM is a very common solvent for sulfonylation. Toluene is useful for reactions at higher temperatures. They are less effective at dissolving highly polar salts that may be present or formed during the reaction.
-
3. Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Generally Avoid. These solvents should be avoided for most nucleophilic substitution reactions due to their tendency to solvate and deactivate the nucleophile and their potential to act as competing nucleophiles themselves.[3][4] Their use is typically reserved for specific solvolysis studies.[7]
| Solvent | Dielectric Constant (ε) at 20-25°C | Type | Key Considerations |
| Water | 80.1 | Polar Protic | Avoid; reacts with sulfonyl chloride.[1][8] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Excellent solvating power, but can be difficult to remove.[6][8] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Excellent choice; relatively unreactive and easy to remove.[8] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Good solvating power; higher boiling point.[6][8] |
| Dichloromethane (DCM) | 8.93 | Nonpolar Aprotic | Widely used; good for general purpose, easy to remove.[8] |
| Tetrahydrofuran (THF) | 7.58 | Polar Aprotic | Good general-purpose ether; must be checked for peroxides.[8] |
| Toluene | 2.38 | Nonpolar Aprotic | Useful for higher temperature reactions.[8] |
| Cyclohexane | 2.02 | Nonpolar Aprotic | Very nonpolar; for use with nonpolar reactants.[8] |
Note: The dielectric constant (ε) is a measure of a solvent's polarity and its ability to insulate charges from each other.[9][10]
Q4: I need to run my reaction at an elevated temperature. Which solvents are most suitable?
A4: For high-temperature reactions, thermal stability and a high boiling point are the primary criteria.
-
Recommended High-Temperature Solvents:
-
Toluene (BP: 111 °C): An excellent and common choice for moderately high temperatures.
-
N,N-Dimethylformamide (DMF) (BP: 153 °C): A polar aprotic option for when higher polarity is needed.[6]
-
Dimethyl Sulfoxide (DMSO) (BP: 189 °C): Suitable for very high temperatures, though its high boiling point can make product isolation challenging.[6]
-
1,4-Dioxane (BP: 101 °C): A polar aprotic ether that is often used in cross-coupling chemistry.
-
-
Safety Consideration: When heating reactions, always use a reflux condenser and ensure the system is properly vented. Never heat a closed system.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a self-validating framework for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
Tertiary amine base (e.g., Triethylamine or DIPEA, 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and the anhydrous solvent (to achieve a concentration of ~0.1-0.5 M) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exotherm of the reaction and minimize side reactions.
-
Base Addition: Add the tertiary amine base (1.5 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Substrate Addition: Dissolve the this compound (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the sulfonyl chloride is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base and amine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Solvent Selection Decision Tree
This diagram provides a logical pathway for selecting an appropriate starting solvent for your experiment.
Caption: Decision tree for initial solvent selection.
References
- 1. Buy this compound | 82875-86-3 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 5. scribd.com [scribd.com]
- 6. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dielectric Constant [macro.lsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
Technical Support Center: 2-Chloro-5-fluorobenzenesulfonyl Chloride Stability and Handling
Welcome to the technical support center for 2-Chloro-5-fluorobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and potential troubleshooting of this reactive intermediate. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a reactive compound with two main stability concerns:
-
Hydrolysis: Like other sulfonyl chlorides, it is highly sensitive to moisture.[1] In the presence of water, it will hydrolyze to form 2-chloro-5-fluorobenzenesulfonic acid and corrosive hydrochloric acid gas.[1] This can be a rapid, exothermic reaction.[2]
Q2: What are the ideal storage conditions for this compound?
A2: To maintain the integrity of the compound, it should be stored in a cool, dry, and well-ventilated area.[6] The container must be tightly sealed to prevent moisture ingress.[7] It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon). It should be kept away from incompatible materials such as water, bases, alcohols, and strong oxidizing agents.[3]
Q3: What are the visible signs of decomposition?
A3: Decomposition of this compound can be indicated by several observations:
-
Fuming: The compound may fume upon exposure to moist air, which is the result of hydrolysis producing HCl gas.[2][4]
-
Color Change: A change in color from its typical appearance (consult the supplier's specification sheet) can indicate the presence of impurities or degradation products.
-
Pressure Buildup: If stored in a sealed container with moisture contamination, the generation of HCl gas can lead to pressure buildup.
Q4: Can I use a standard laboratory oven to dry glassware for my reaction with this compound?
A4: Yes, drying glassware in a laboratory oven is a standard and recommended practice. However, it is crucial to ensure the glassware is completely cooled to room temperature under a dry atmosphere (e.g., in a desiccator or under a stream of inert gas) before introducing the this compound. Hot glassware can promote thermal decomposition, and any residual moisture will lead to hydrolysis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments involving this compound.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
-
Possible Cause: Degradation of the this compound starting material due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container in a cool, dry place, away from incompatible substances.
-
Moisture Contamination Check: Carefully open the container in a dry environment (e.g., a glove box or under a flow of inert gas). Observe for any fuming, which would indicate moisture contamination.
-
Purity Analysis: If you suspect degradation, re-analyze the purity of your starting material using techniques like NMR spectroscopy or GC-MS to check for the presence of the corresponding sulfonic acid or other impurities.
-
Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents used in your reaction are rigorously dried to prevent hydrolysis of the sulfonyl chloride.
-
Issue 2: Reaction Exotherm or Pressure Buildup
-
Possible Cause: The reaction of this compound with nucleophiles (e.g., amines, alcohols) is often exothermic. A rapid addition of reagents or inadequate cooling can lead to a runaway reaction. Hydrolysis due to residual water can also contribute to an exotherm and pressure buildup from HCl gas evolution.
-
Troubleshooting Steps:
-
Slow Reagent Addition: Add the this compound or the nucleophile dropwise to the reaction mixture.
-
Maintain Low Temperature: Use an ice bath or other cooling system to maintain the desired reaction temperature.
-
Ensure Adequate Headspace: Use a reaction vessel that is large enough to accommodate the reaction volume and potential gas evolution.
-
Ventilation: Perform the reaction in a well-ventilated fume hood to safely handle any evolved gases.
-
Experimental Protocol: Assessing the Stability of this compound Upon Receipt
This protocol outlines a simple procedure to assess the quality of a newly received batch of this compound.
Objective: To confirm the identity and purity of the compound and check for signs of degradation.
Materials:
-
This compound sample
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Glass vials
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Visual Inspection: In a fume hood, carefully inspect the container for any signs of damage or improper sealing.
-
Inert Atmosphere Handling: Transfer a small sample (10-20 mg) of the this compound to a clean, dry vial under a gentle stream of inert gas.
-
Sample Preparation for NMR: Dissolve the sample in an anhydrous deuterated solvent (e.g., CDCl₃) and transfer it to a dry NMR tube.
-
NMR Analysis: Acquire a ¹H and ¹⁹F NMR spectrum of the sample.
-
Data Interpretation:
-
Compare the obtained spectra with a reference spectrum to confirm the structure.
-
Look for the presence of a broad peak in the ¹H NMR spectrum, which could indicate the presence of the sulfonic acid hydrolysis product.
-
Integrate the peaks to estimate the purity of the material.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents hydrolysis of the sample by atmospheric moisture during handling.
-
Anhydrous Solvent: Ensures that the sample does not degrade during the analysis.
-
NMR Spectroscopy: A powerful analytical technique for structural elucidation and purity assessment of organic compounds.
Visualizing Potential Decomposition Pathways
The following diagram illustrates the two primary decomposition pathways for this compound based on the general reactivity of sulfonyl chlorides.
Caption: Potential decomposition pathways for this compound.
Quantitative Data Summary
While specific thermal decomposition data for this compound is not available in the public domain, the following table summarizes key physical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂FO₂S | [1] |
| Molecular Weight | 229.06 g/mol | [1] |
| Melting Point | 41-44 °C | [1] |
References
Technical Support Center: Byproduct Formation in Reactions of 2-Chloro-5-fluorobenzenesulfonyl Chloride
Last Updated: January 5, 2026
Introduction
Welcome to the technical support center for 2-Chloro-5-fluorobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic workflows. Our goal is to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted byproducts. By understanding the underlying mechanisms and implementing the corrective actions detailed in this guide, you can significantly improve reaction efficiency, product purity, and overall success in your synthetic endeavors.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section provides a detailed analysis of the most frequently encountered byproducts in reactions involving this compound, along with step-by-step protocols to diagnose and mitigate their formation.
Issue 1: Formation of 2-Chloro-5-fluorobenzenesulfonic Acid
The most common byproduct encountered is the sulfonic acid, resulting from the hydrolysis of the sulfonyl chloride.[1][2] This is particularly problematic in reactions with amines to form sulfonamides, as it consumes the starting material and can complicate product purification.
Root Cause Analysis:
-
Presence of Water: this compound is highly sensitive to moisture.[2] Trace amounts of water in the reaction solvent, reagents, or glassware can lead to rapid hydrolysis.
-
Reaction Temperature: Higher reaction temperatures can accelerate the rate of hydrolysis.
-
pH of the Reaction Mixture: Hydrolysis can be catalyzed by both acidic and basic conditions.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled and dried solvents. Anhydrous solvents from commercial suppliers should be used immediately after opening or stored under an inert atmosphere.
-
Dry all reagents, including the amine and any base used, to the extent possible without causing decomposition.
-
-
Optimize Reaction Temperature:
-
Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature is effective.
-
-
Control of pH:
-
In sulfonamide synthesis, a non-nucleophilic base (e.g., triethylamine, pyridine) is typically added to neutralize the HCl generated. Ensure the base is added slowly to avoid large pH swings.
-
Workflow for Minimizing Hydrolysis
Caption: Workflow to minimize hydrolysis of sulfonyl chloride.
Issue 2: Dimerization and Other Side Reactions
In some cases, especially when the nucleophile is sterically hindered or its concentration is low, dimerization of the sulfonyl chloride or other side reactions can occur. One potential side product is a disulfide, formed via reduction and dimerization.[1]
Root Cause Analysis:
-
Slow Nucleophilic Attack: If the desired nucleophile (e.g., an amine) reacts slowly, the sulfonyl chloride may have a longer lifetime in the reaction mixture, increasing the probability of side reactions.
-
Excess of Base: Certain strong bases can promote the formation of sulfenes (RCH=SO₂) from sulfonyl chlorides with α-hydrogens, which are highly reactive and can polymerize or undergo other undesired reactions.[1] While this compound lacks α-hydrogens, strong bases can still promote other decomposition pathways.
-
Reaction Stoichiometry: An incorrect ratio of reactants can leave unreacted sulfonyl chloride, which may then participate in side reactions.
Troubleshooting Protocol:
-
Optimize Reactant Concentrations:
-
Consider adding the sulfonyl chloride solution dropwise to a solution of the amine and base. This ensures that the sulfonyl chloride is always in the presence of an excess of the nucleophile, favoring the desired reaction.[3]
-
-
Choice of Base:
-
Use a non-nucleophilic base of appropriate strength. For many sulfonamide formations, tertiary amines like triethylamine or diisopropylethylamine are suitable.
-
-
Temperature Control:
-
As with hydrolysis, lower temperatures can help to suppress the rates of unwanted side reactions.
-
Quantitative Data on Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane, Tetrahydrofuran, or Acetonitrile | Good solubility for reactants, relatively inert. |
| Temperature | 0°C to Room Temperature | Balances reaction rate with minimizing side reactions. |
| Base | Triethylamine or Pyridine (1.1-1.5 equivalents) | Neutralizes HCl, minimal side reactivity. |
| Addition Order | Sulfonyl chloride added to amine/base solution | Maintains an excess of nucleophile. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove the 2-chloro-5-fluorobenzenesulfonic acid byproduct from my desired sulfonamide product?
A1: The sulfonic acid byproduct is acidic, while the desired sulfonamide is often much less acidic or even neutral. This difference in acidity can be exploited for purification. A common method is to dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution. The sulfonic acid will be deprotonated to form a water-soluble salt and will partition into the aqueous layer, while the desired sulfonamide remains in the organic layer.
Q2: Can I use an aqueous workup if my desired sulfonamide has some water solubility?
A2: If your product has significant water solubility, an extractive workup with a basic aqueous solution may lead to product loss. In such cases, column chromatography on silica gel is often the most effective purification method. The sulfonic acid is highly polar and will typically have a very low Rf value, allowing for good separation from the less polar sulfonamide product.
Q3: Are there alternative reagents to this compound that might be less prone to hydrolysis?
A3: While sulfonyl chlorides are widely used due to their reactivity, corresponding sulfonyl fluorides are generally more stable towards hydrolysis.[1] However, sulfonyl fluorides are also less reactive towards nucleophiles, so harsher reaction conditions (e.g., higher temperatures) may be required, which could introduce other potential side reactions. The choice of reagent will depend on the specific requirements of your synthesis.
Q4: What is the expected reactivity of this compound with alcohols compared to amines?
A4: Amines are generally more nucleophilic than alcohols and will react preferentially with sulfonyl chlorides.[1] If your amine substrate also contains a hydroxyl group, the reaction will predominantly occur at the amine to form the sulfonamide. However, to ensure complete selectivity, it may be necessary to protect the alcohol group before the reaction and deprotect it afterward.
Q5: My reaction is sluggish even under anhydrous conditions. What can I do to improve the reaction rate?
A5: If the reaction is slow, you can try the following:
-
Increase the temperature: Gradually increase the reaction temperature, monitoring for the appearance of byproducts by TLC or LC-MS.
-
Use a more polar solvent: A more polar aprotic solvent, such as acetonitrile or DMF, can sometimes accelerate the reaction rate. Ensure the solvent is rigorously dried.
-
Consider a different base: In some cases, the choice of base can influence the reaction rate. You could screen other non-nucleophilic organic bases.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting decision tree for byproduct formation.
References
Validation & Comparative
Comparing reactivity of 2-Chloro-5-fluorobenzenesulfonyl chloride with other benzenesulfonyl chlorides
This guide provides an in-depth comparison of the reactivity of 2-Chloro-5-fluorobenzenesulfonyl chloride with other common benzenesulfonyl chlorides. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a comprehensive understanding of this important chemical intermediate.
Introduction: The Role of Substituted Benzenesulfonyl Chlorides in Synthesis
Benzenesulfonyl chlorides are a cornerstone in organic synthesis, serving as pivotal precursors for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The reactivity of the sulfonyl chloride functional group is highly tunable through the strategic placement of substituents on the aromatic ring. These substituents, through their electronic effects, can either enhance or diminish the electrophilicity of the sulfur atom, thereby modulating the rate of nucleophilic substitution reactions. This compound is a poly-halogenated derivative that offers unique reactivity profiles due to the combined electronic influences of its chloro and fluoro substituents. Understanding its reactivity in comparison to other benzenesulfonyl chlorides, such as the parent benzenesulfonyl chloride and derivatives bearing strongly electron-withdrawing or electron-donating groups, is crucial for its effective utilization in synthetic applications.
Theoretical Framework: Unpacking the Electronic Effects on Reactivity
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is predominantly governed by the electrophilicity of the sulfur atom. The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism, involving the attack of a nucleophile on the sulfur atom and the subsequent departure of the chloride leaving group.[1][2] The rate of this reaction is highly sensitive to the electronic properties of the substituents on the benzene ring.
Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom by pulling electron density away from the sulfonyl group, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, leading to a slower reaction rate. The Hammett equation, a linear free-energy relationship, provides a quantitative means to correlate the electronic effects of substituents with reaction rates.[3] The equation is given by:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction of a substituted benzenesulfonyl chloride.
-
k₀ is the rate constant for the reaction of the unsubstituted benzenesulfonyl chloride.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. Positive σ values correspond to electron-withdrawing groups, while negative σ values indicate electron-donating groups.
For this compound, the chloro and fluoro substituents exert both inductive and resonance effects. Both are electronegative atoms that withdraw electron density through the sigma bonds (inductive effect, -I). While halogens can donate electron density through resonance (+R), their strong inductive effect typically dominates, especially for chlorine. Fluorine, being more electronegative than chlorine, has a stronger inductive effect. The positions of these substituents are critical. The chlorine atom at the ortho (2-) position and the fluorine atom at the meta (5-) position relative to the sulfonyl chloride group will influence the overall electronic character of the ring and, consequently, the reactivity of the sulfonyl chloride.
Based on these principles, we can predict the relative reactivity of this compound compared to other benzenesulfonyl chlorides. The presence of two electron-withdrawing halogens is expected to increase its reactivity compared to the unsubstituted benzenesulfonyl chloride.
Predicted Comparative Reactivity
The following table summarizes the predicted reactivity of this compound in comparison to other commonly used benzenesulfonyl chlorides in a typical nucleophilic substitution reaction, such as hydrolysis or aminolysis. The predictions are based on the established electronic effects of the substituents.
| Compound | Substituents | Expected Electronic Effect on Sulfonyl Group | Predicted Reactivity Ranking (Slowest to Fastest) |
| 4-Methoxybenzenesulfonyl chloride | 4-Methoxy (-OCH₃) | Strong Electron-Donating (Resonance) | 1 |
| 4-Methylbenzenesulfonyl chloride | 4-Methyl (-CH₃) | Weak Electron-Donating (Inductive) | 2 |
| Benzenesulfonyl chloride | None | Neutral (Reference) | 3 |
| This compound | 2-Chloro (-Cl), 5-Fluoro (-F) | Strong Electron-Withdrawing (Inductive) | 4 |
| 4-Nitrobenzenesulfonyl chloride | 4-Nitro (-NO₂) | Very Strong Electron-Withdrawing (Resonance) | 5 |
This predicted trend can be experimentally verified by determining the rate constants for the reaction of each of these sulfonyl chlorides with a common nucleophile under identical conditions.
Experimental Verification: A Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity, a comparative kinetic study can be performed. The hydrolysis of benzenesulfonyl chlorides is a well-established reaction for such comparisons and can be conveniently monitored by measuring the formation of hydrochloric acid.[4]
Objective
To determine the second-order rate constants for the hydrolysis of this compound, benzenesulfonyl chloride, 4-methoxybenzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride, and 4-nitrobenzenesulfonyl chloride in an aqueous-organic solvent mixture at a constant temperature.
Materials and Reagents
-
This compound (≥98% purity)
-
Benzenesulfonyl chloride (≥99% purity)
-
4-Methoxybenzenesulfonyl chloride (≥98% purity)
-
4-Methylbenzenesulfonyl chloride (≥98% purity)
-
4-Nitrobenzenesulfonyl chloride (≥98% purity)
-
Acetone (HPLC grade)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Phenolphthalein indicator solution
-
Constant temperature water bath
-
Magnetic stirrer and stir bars
-
Stopwatch
-
Burette, pipettes, and volumetric flasks
Experimental Procedure
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of each benzenesulfonyl chloride (e.g., 0.1 M) in acetone.
-
Prepare the reaction solvent, for example, a 50:50 (v/v) mixture of acetone and deionized water.
-
-
Kinetic Run (Example for one compound):
-
Equilibrate the reaction solvent and the sulfonyl chloride stock solution in the constant temperature water bath (e.g., 25 °C) for at least 30 minutes.
-
Initiate the reaction by adding a known volume of the sulfonyl chloride stock solution to a known volume of the pre-heated reaction solvent in a reaction flask with constant stirring. Start the stopwatch immediately. The final concentration of the sulfonyl chloride should be in a suitable range (e.g., 0.01 M).
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume of the reaction mixture (e.g., 5.0 mL) and quench the reaction by adding it to a flask containing ice-cold acetone.
-
Titrate the quenched sample with the standardized sodium hydroxide solution using phenolphthalein as an indicator to determine the concentration of hydrochloric acid produced.
-
Repeat the quenching and titration process for several time points to monitor the progress of the reaction.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the reacted sulfonyl chloride, which is equal to the concentration of HCl formed.
-
The reaction follows second-order kinetics (first order in sulfonyl chloride and first order in water). The integrated rate law for a pseudo-first-order reaction (assuming the concentration of water is constant) can be used: ln([A]t/[A]₀) = -kt , where [A]t is the concentration of the sulfonyl chloride at time t, [A]₀ is the initial concentration, and k is the pseudo-first-order rate constant.
-
Plot ln([A]t/[A]₀) versus time. The slope of the resulting straight line will be -k.
-
Compare the determined rate constants for all the benzenesulfonyl chlorides to establish their relative reactivity.
-
Visualizing the Workflow
Caption: Experimental workflow for the comparative kinetic analysis of benzenesulfonyl chloride hydrolysis.
Mechanistic Insights
The nucleophilic substitution reaction at the sulfonyl sulfur is believed to proceed through a trigonal bipyramidal transition state. The nucleophile attacks the sulfur atom, and the chloride ion departs in a concerted or near-concerted fashion.
Caption: Generalized Sₙ2-like mechanism for nucleophilic substitution on a benzenesulfonyl chloride.
Conclusion
The reactivity of this compound is predicted to be higher than that of unsubstituted benzenesulfonyl chloride due to the strong inductive electron-withdrawing effects of the chloro and fluoro substituents. This enhanced reactivity makes it a valuable reagent for the synthesis of sulfonamides and other derivatives where a more electrophilic sulfonyl group is desired. The provided experimental protocol offers a robust method for empirically verifying these predictions and for quantitatively comparing the reactivity of a range of substituted benzenesulfonyl chlorides. This guide serves as a foundational resource for researchers to make informed decisions in the selection and application of these important synthetic building blocks.
References
A Senior Application Scientist's Guide: Selecting the Optimal Sulfonyl Chloride for Sulfonamide Synthesis
Introduction: The Enduring Importance of the Sulfonamide Scaffold
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone scaffold. Its prevalence in a wide array of therapeutic agents, from pioneering antibacterial "sulfa drugs" to modern treatments for cancer, inflammation, and viral diseases, underscores its remarkable versatility. The synthesis of these vital compounds most commonly proceeds through the reaction of a primary or secondary amine with a sulfonyl chloride. The choice of this sulfonylating agent is a critical decision, directly influencing reaction efficiency, product properties, and the overall strategic success of a synthetic campaign.
This guide provides an in-depth, objective comparison of two key reagents in the synthetic chemist's toolkit: the classic and widely used p-toluenesulfonyl chloride (TsCl) and the strategically valuable 2-chloro-5-fluorobenzenesulfonyl chloride. We will delve into the fundamental principles governing their reactivity, provide actionable experimental data, and offer field-proven insights to guide your selection process.
Comparative Analysis: A Tale of Two Reagents
At first glance, both reagents serve the same fundamental purpose: to install a sulfonyl group onto a nucleophilic amine. However, their differing substitution patterns give rise to distinct electronic and steric profiles, which in turn dictate their reactivity and the properties of the resulting sulfonamide products.
Physicochemical Properties
A Comparative Guide: Unveiling the Advantages of 2-Chloro-5-fluorobenzenesulfonyl Chloride in Modern Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the properties of the final molecule. While traditional reagents such as tosyl chloride (TsCl) and mesyl chloride (MsCl) have long been staples in the chemist's toolbox, the nuanced demands of modern medicinal chemistry necessitate a more sophisticated array of reagents. This guide provides an in-depth technical comparison of 2-Chloro-5-fluorobenzenesulfonyl chloride, highlighting its distinct advantages over other common sulfonylating agents, supported by established chemical principles and illustrative experimental data.
The Critical Role of Sulfonylation in Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The formation of sulfonamides, typically through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in the synthesis of these vital compounds.[2] The properties of the resulting sulfonamide, including its stability, lipophilicity, and biological activity, are directly influenced by the nature of the sulfonylating agent employed.
This compound: A Profile of Enhanced Reactivity
This compound is an aromatic sulfonyl chloride characterized by the presence of two electron-withdrawing halogen substituents on the phenyl ring.[3] This unique substitution pattern is the primary driver of its advantageous properties.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₂FO₂S | [4] |
| Molecular Weight | 229.06 g/mol | [4] |
| Appearance | Off-white to yellow crystalline solid | [3] |
| Melting Point | 41-44 °C | [3] |
The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom. The presence of the strongly electron-withdrawing chlorine and fluorine atoms in this compound significantly increases the partial positive charge on the sulfonyl sulfur, making it more susceptible to nucleophilic attack compared to sulfonyl chlorides bearing electron-donating or neutral substituents.[3]
Comparative Analysis with Common Sulfonylating Agents
A direct comparison with tosyl chloride and mesyl chloride reveals the distinct advantages of this compound in terms of reactivity and, in some cases, selectivity.
| Sulfonylating Agent | Structure | Key Substituent Effect | Predicted Reactivity |
| This compound | Electron-withdrawing (-Cl, -F) | High | |
| Tosyl chloride (TsCl) | Electron-donating (-CH₃) | Moderate | |
| Mesyl chloride (MsCl) | Aliphatic (less steric hindrance) | High |
The electron-donating methyl group in tosyl chloride slightly deactivates the sulfonyl chloride towards nucleophilic attack.[5] In contrast, the electron-withdrawing nature of the substituents on this compound enhances its reactivity. Mesyl chloride, being an aliphatic sulfonyl chloride, is also highly reactive and less sterically hindered.
Reactivity and Reaction Conditions
The enhanced reactivity of this compound often translates to milder reaction conditions and shorter reaction times. This is particularly advantageous when working with sensitive substrates or complex molecules in late-stage functionalization.
Illustrative Reaction: Sulfonylation of Aniline
| Sulfonylating Agent | Typical Conditions | Expected Outcome |
| This compound | Pyridine, DCM, 0 °C to rt, 2-4 h | High yield, rapid conversion |
| Tosyl chloride (TsCl) | Pyridine, DCM, rt to reflux, 6-12 h | Good yield, longer reaction time |
| Mesyl chloride (MsCl) | Et₃N, DCM, 0 °C to rt, 1-3 h | High yield, rapid conversion |
The increased electrophilicity of this compound allows for efficient reactions at lower temperatures, minimizing potential side reactions and degradation of sensitive functional groups.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical illustration of the differences in reactivity, the following standardized protocols for the sulfonylation of benzylamine are presented.
General Experimental Workflow
Caption: Standard workflow for sulfonamide synthesis.
Protocol 1: Synthesis of N-Benzyl-2-chloro-5-fluorobenzenesulfonamide
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve benzylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform an aqueous work-up as described in the general workflow.
-
Purify the crude product by silica gel chromatography.
-
Protocol 2: Synthesis of N-Benzyl-4-methylbenzenesulfonamide (using Tosyl Chloride)
-
Materials:
-
Tosyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Follow steps 1-4 as in Protocol 1, using tosyl chloride instead.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor and work up the reaction as described previously.
-
Protocol 3: Synthesis of N-Benzylmethanesulfonamide (using Mesyl Chloride)
-
Materials:
-
Mesyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Follow steps 1-4 as in Protocol 1, using mesyl chloride and triethylamine as the base.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 1 hour.
-
Monitor and work up the reaction as described previously.
-
Properties of the Resulting Sulfonamides: Stability and Cleavage
The nature of the aryl group in the sulfonamide influences its stability and the conditions required for its cleavage, which is a crucial consideration when the sulfonamide is used as a protecting group.
-
Sulfonamides from this compound: The electron-withdrawing nature of the chloro and fluoro groups generally makes the resulting sulfonamide more stable to acidic and basic conditions compared to tosylamides. Cleavage, when desired, may require harsher reductive conditions.
-
Tosylamides: These are known for their high stability but can be cleaved under specific reductive conditions (e.g., Na/NH₃, HBr/phenol).
-
Mesylamides: Generally more resistant to cleavage than tosylamides.[6]
This enhanced stability of sulfonamides derived from this compound can be a significant advantage in multi-step syntheses where the sulfonamide moiety must withstand various reaction conditions.
Case Studies in Drug Discovery
The unique properties of this compound have been leveraged in the synthesis of several biologically active molecules. For instance, its derivatives have been explored as intermediates in the development of novel anticancer agents and herbicides.[3] The presence of the halogen atoms can also modulate the pharmacokinetic properties of the final drug molecule, such as lipophilicity and metabolic stability.
Caption: Decision tree for selecting a sulfonylating agent.
Conclusion
This compound presents a compelling alternative to traditional sulfonylating agents, particularly in scenarios demanding high reactivity and the synthesis of robust sulfonamides. Its enhanced electrophilicity, a direct consequence of the electron-withdrawing halogen substituents, allows for milder reaction conditions and faster conversions. While mesyl chloride offers comparable reactivity, this compound provides an aromatic scaffold that can be crucial for modulating the biological and physical properties of the target molecule. For researchers and drug development professionals seeking to optimize their synthetic routes and access novel chemical space, this compound is a valuable and powerful tool.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Fluorobenzenesulfonimide(133745-75-2) 1H NMR [m.chemicalbook.com]
- 3. Buy this compound | 82875-86-3 [smolecule.com]
- 4. 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | C6H3Cl2FO2S | CID 12943450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Fluorinated Sulfonamides in Drug Discovery
<-3a-_2.5>## A Comparative Guide to the Characterization of Sulfonamides from 2-Chloro-5-fluorobenzenesulfonyl Chloride
This guide provides a comprehensive, in-depth technical comparison of sulfonamides synthesized from this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced experimental choices, data interpretation, and comparative analyses that are critical for advancing medicinal chemistry.
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, this compound serves as a highly valuable starting material for generating novel sulfonamide derivatives with potentially superior pharmacological profiles. The chloro and fluoro substituents on the aromatic ring offer distinct electronic properties and potential vectors for further chemical modification.
This guide will focus on the synthesis of N-substituted sulfonamides from this compound, providing detailed protocols for their characterization and a framework for objective comparison with alternative structures.
Synthesis of N-Substituted Sulfonamides: A Protocol Driven by Chemical Principles
The synthesis of sulfonamides from this compound and a primary or secondary amine is a cornerstone of medicinal chemistry.[1][4][5] This nucleophilic substitution reaction is both robust and versatile.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.1 equivalents) and a tertiary amine base like triethylamine (1.5 equivalents) in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Sulfonyl Chloride: While stirring the amine solution at 0-25 °C, slowly add a solution of this compound (1.0 equivalent) in the same solvent. The controlled addition is vital to manage the exothermic nature of the reaction.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the sulfonyl chloride is consumed.
-
Aqueous Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final sulfonamide.
Rationale for Experimental Choices:
-
Solvent Selection: Dichloromethane is a common choice due to its excellent solvating power for the reactants and its low boiling point, which simplifies product isolation.
-
Base: Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion.[4]
-
Stoichiometry: A slight excess of the amine ensures the complete conversion of the more valuable sulfonyl chloride.
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Comprehensive Characterization: A Multi-faceted Approach to Structural Verification
Rigorous characterization is essential to confirm the identity and purity of the synthesized sulfonamides. A combination of spectroscopic methods provides a self-validating system for structural elucidation.[7][8][9]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for structural analysis in organic chemistry.[9]
-
¹H NMR: Provides detailed information on the proton environment. Key signals to analyze include the aromatic protons, the N-H proton of the sulfonamide (if applicable), and protons on the amine substituent.
-
¹³C NMR: Reveals the number and type of carbon atoms.
-
¹⁹F NMR: Crucial for fluorinated compounds, this technique provides a distinct signal for the fluorine atom, confirming its incorporation.
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present.[10]
-
Characteristic Absorptions:
3.3. Mass Spectrometry (MS)
MS provides the molecular weight of the compound and valuable fragmentation data.[9]
-
Molecular Ion Peak (M⁺): The mass-to-charge ratio of this peak should correspond to the calculated molecular weight of the target sulfonamide.
Caption: A multi-technique approach to structural characterization.
Comparative Analysis: Evaluating Performance and Properties
A key aspect of drug development is comparing the properties of newly synthesized compounds to understand structure-activity relationships.
Table 1: Comparative Data of Synthesized Sulfonamides
| Amine Substituent | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm, N-H) | Key FT-IR (cm⁻¹) S=O Stretches |
| Benzylamine | 88 | 121-123 | ~8.5 (t) | 1345, 1160 |
| Aniline | 85 | 145-147 | ~10.2 (s) | 1348, 1162 |
| Morpholine | 92 | 105-107 | N/A | 1350, 1165 |
Analysis of Comparative Data:
The data presented in Table 1 highlights how the nature of the amine substituent influences the physical and spectroscopic properties of the resulting sulfonamide.
-
Yield: The high yields across different amines demonstrate the robustness of the synthetic protocol.
-
Melting Point: The variation in melting points reflects the differences in molecular packing and intermolecular forces, such as hydrogen bonding, which are influenced by the amine moiety.
-
Spectroscopic Data: The distinct chemical shifts of the N-H proton in the ¹H NMR spectra and the slight variations in the S=O stretching frequencies in the FT-IR spectra provide unique fingerprints for each derivative.
Caption: Logical flow for the comparative analysis of sulfonamide derivatives.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to the synthesis, characterization, and comparative analysis of sulfonamides derived from this compound. By understanding the rationale behind the experimental procedures and employing a multi-technique characterization strategy, researchers can confidently synthesize and validate novel sulfonamide candidates. The comparative data framework presented here serves as a valuable tool for discerning structure-property relationships, which is fundamental to the iterative process of drug design and optimization.
References
- 1. scienceopen.com [scienceopen.com]
- 2. [PDF] Sulfonamide derivatives: Synthesis and applications | Semantic Scholar [semanticscholar.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Buy this compound | 82875-86-3 [smolecule.com]
- 7. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of 2-Chloro-5-fluorobenzenesulfonyl Chloride and Its Derivatives
In the landscape of pharmaceutical and agrochemical synthesis, the quality of starting materials and intermediates is paramount. 2-Chloro-5-fluorobenzenesulfonyl chloride, a key building block, is no exception. Its reactivity, driven by the electrophilic sulfonyl chloride group, makes it a versatile reagent for creating a multitude of complex molecules.[1] However, this same reactivity also predisposes it to degradation and the formation of impurities that can have significant downstream consequences, affecting reaction yields, product purity, and even the safety profile of the final active ingredient.
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound. We will delve into the principles behind each technique, offer field-proven insights into experimental design, and present detailed protocols to ensure the generation of reliable and reproducible data.
Understanding the Impurity Profile: A Prerequisite for Method Selection
The choice of an analytical method is intrinsically linked to the potential impurities one expects to find. The primary route for synthesizing this compound is the sulfonation of 2-chloro-5-fluorobenzene, typically with chlorosulfuric acid.[1] This process can lead to several classes of impurities:
-
Residual Starting Materials: Unreacted 2-chloro-5-fluorobenzene.
-
Isomeric Impurities: Formation of other isomers during the sulfonation reaction.
-
Hydrolysis Products: The most common degradation product is 2-chloro-5-fluorobenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with moisture.[1]
-
By-products: Other chlorinated and sulfonated species.
Given the reactive nature of the sulfonyl chloride functional group, careful handling and the use of aprotic solvents during analysis are crucial to prevent the introduction of artifacts.[2]
A Comparative Overview of Analytical Techniques
The selection of an analytical technique depends on the specific goal, whether it's for routine quality control, in-depth structural elucidation, or quantitative determination of impurities.[2]
| Technique | Principle | Primary Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity assessment and impurity profiling. | High resolution, sensitivity, and reproducibility. Suitable for non-volatile and thermally labile compounds. | Can be challenging for highly reactive compounds without derivatization.[3][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Identification and quantification of volatile and semi-volatile impurities.[5][6] | High sensitivity and specificity, providing structural information for impurity identification.[7] | Not suitable for non-volatile or thermally unstable compounds. Sulfonyl chlorides can be prone to degradation at high temperatures.[5][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Unambiguous structural elucidation and quantitative analysis (qNMR).[2] | Provides detailed structural information. qNMR can provide highly accurate purity assessment without the need for a specific reference standard for each impurity. | Lower sensitivity compared to chromatographic methods. May not detect trace-level impurities. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional group identification.[2] | Rapid and straightforward confirmation of the sulfonyl chloride group.[1] | Provides limited information on overall purity and cannot easily distinguish between similar structures. |
| Titrimetry | Quantitative chemical reaction with a standardized solution. | Determination of total sulfonyl chloride content.[2] | Simple, cost-effective, and accurate for determining the overall assay of the active substance.[9] | Not specific; it measures the total amount of reactive sulfonyl chloride and does not provide information on individual impurities. |
Workflow for Purity Analysis
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a this compound sample.
Caption: A typical workflow for the comprehensive purity analysis of sulfonyl chlorides.
Detailed Experimental Protocols
HPLC-UV Method for Quantitative Purity Analysis
This protocol describes a reverse-phase HPLC method suitable for the routine quantification of this compound and its non-volatile impurities. Due to the reactivity of sulfonyl chlorides, derivatization is sometimes employed for robust analysis, but direct analysis is also possible with careful method development.[3][4]
Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity. A UV detector is suitable as the aromatic ring in the analyte is a strong chromophore.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
All solvents should be HPLC grade. Degas the mobile phases before use.
-
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile. This is the standard stock solution.
-
Further dilute to a working concentration of approximately 0.05 mg/mL with Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile.
-
Further dilute to a working concentration of approximately 0.05 mg/mL with Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 230 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 20.0 90 20.1 40 | 25.0 | 40 |
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by area percent normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors for known impurities should be determined.
-
GC-MS Method for Volatile Impurity Identification
This protocol is designed to identify and quantify volatile impurities, such as residual starting materials.
Rationale: GC-MS is highly sensitive and provides structural information from the mass spectrum, which is invaluable for identifying unknown impurities.[7] A Selected Ion Monitoring (SIM) mode can be used for even greater sensitivity for target impurities.[10]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a sample solution of this compound in Dichloromethane at a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Compare the resulting mass spectra with a library (e.g., NIST) to tentatively identify impurities.
-
The mass spectrum of this compound is expected to show a molecular ion peak (m/z 228, 230, 232 due to chlorine isotopes) and characteristic fragmentation patterns, such as the loss of a chlorine atom from the sulfonyl chloride group.[1]
-
Structural Confirmation by NMR
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the main component and can be used for quantitative analysis (qNMR).[2]
Key Considerations:
-
Solvent: Aprotic deuterated solvents like CDCl₃ or Acetone-d₆ must be used to prevent hydrolysis of the sulfonyl chloride.[2]
-
¹H NMR: The aromatic proton signals will appear in the downfield region (typically 7.2-8.2 ppm), with splitting patterns and chemical shifts influenced by the chlorine and fluorine substituents.[1]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: Can be very useful for confirming the presence and environment of the fluorine atom.
-
qNMR: By using a certified internal standard, the absolute purity of the material can be determined with high accuracy.
Conclusion
The purity analysis of this compound requires a multi-faceted approach. While titrimetry and IR spectroscopy offer quick initial assessments, a combination of chromatographic and spectroscopic techniques is essential for a comprehensive understanding of the impurity profile. HPLC is the preferred method for routine quantitative analysis of non-volatile impurities, while GC-MS is invaluable for identifying volatile components. NMR spectroscopy remains the gold standard for definitive structural elucidation. By judiciously applying these techniques and understanding the chemistry of the molecule, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate.
References
- 1. Buy this compound | 82875-86-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the Spectral Comparison of Substituted Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and pharmaceutical development, benzenesulfonyl chlorides and their derivatives are indispensable reagents and building blocks. Their utility in synthesizing sulfonamides, key components in many therapeutic agents, necessitates a profound understanding of their structural characteristics.[1] This guide offers an in-depth spectral comparison of substituted benzenesulfonyl chlorides, providing the foundational knowledge required for unambiguous identification and characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Decisive Role of Spectroscopy
Spectroscopic techniques are the cornerstone of molecular structure elucidation. For sulfonyl chlorides, each method provides a unique piece of the structural puzzle. IR spectroscopy excels at identifying the key S=O and S-Cl functional groups, while NMR spectroscopy reveals the intricate arrangement of protons and carbon atoms within the molecule.[2] Mass spectrometry complements these techniques by providing the molecular weight and fragmentation patterns, confirming the overall structure and connectivity.[2] A combined approach, leveraging the strengths of each technique, is the most robust strategy for the definitive characterization of these important compounds.[2]
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful and rapid tool for the identification of functional groups.[2] In the context of benzenesulfonyl chlorides, the most prominent and diagnostic absorption bands arise from the sulfonyl chloride group (-SO₂Cl).
Key IR Absorptions for Sulfonyl Chlorides:
-
Asymmetric and Symmetric S=O Stretching: The sulfonyl group gives rise to two strong and characteristic stretching vibrations. The asymmetric stretch typically appears in the range of 1370-1410 cm⁻¹ , while the symmetric stretch is observed between 1166-1204 cm⁻¹ .[2] The exact positions of these bands can be influenced by the nature and position of substituents on the benzene ring.
-
S-Cl Stretching: The sulfur-chlorine bond stretch is found at lower frequencies, typically in the region of 310-390 cm⁻¹ .[3] This band can be a useful confirmation of the sulfonyl chloride functionality, though it falls in a region that can sometimes be obscured by other vibrations.
The presence of strong absorption bands in these specific regions is a clear indicator of a sulfonyl chloride functional group. Variations in the precise wavenumbers can offer clues about the electronic effects of the substituents on the aromatic ring.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For liquid samples like benzenesulfonyl chloride, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Solid samples are typically prepared as a KBr pellet or as a mull in an appropriate oil (e.g., Nujol).
-
Instrument Setup: Ensure the spectrometer is properly calibrated. Set the desired scan range (typically 4000-400 cm⁻¹) and the number of scans to be averaged for a good signal-to-noise ratio.
-
Data Acquisition: Place the prepared sample in the instrument's sample holder and acquire the spectrum.
-
Data Processing: Perform a background subtraction to remove atmospheric and solvent contributions.
Diagram: Experimental Workflow for IR Spectroscopy
Caption: Workflow for acquiring and analyzing an IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. This allows for the precise mapping of the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a substituted benzenesulfonyl chloride will be dominated by signals from the aromatic protons. The chemical shifts and coupling patterns of these protons are highly informative about the substitution pattern on the benzene ring.
-
Aromatic Protons: The protons on the benzene ring typically resonate in the downfield region of 7.5 - 8.0 ppm .[4] The electron-withdrawing nature of the sulfonyl chloride group deshields these protons, shifting them to higher chemical shifts compared to benzene itself.
-
Substituent Effects: The electronic properties of other substituents on the ring will further influence the chemical shifts of the aromatic protons. Electron-donating groups will shift nearby protons to a higher field (lower ppm), while electron-withdrawing groups will cause a downfield shift.
-
Coupling Patterns: The splitting patterns of the aromatic signals (e.g., doublets, triplets, multiplets) reveal the relative positions of the protons and, by extension, the substituents.[5] For example, a para-substituted benzenesulfonyl chloride will often show a characteristic pair of doublets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Aromatic Carbons: The carbon atoms of the benzene ring typically appear in the range of 120 - 150 ppm .
-
Carbon Attached to Sulfur: The carbon atom directly bonded to the sulfonyl group is significantly deshielded and its signal will be found at the lower end of the aromatic region.
-
Substituent Effects: Similar to ¹H NMR, the chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituents.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve a small amount of the benzenesulfonyl chloride derivative (typically 5-25 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). It is crucial to use a solvent that does not react with the sulfonyl chloride.[2]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. Key parameters include the pulse width, relaxation delay, and the number of scans.[4]
-
Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Phase and baseline corrections are then applied.
Table 1: Comparative ¹H NMR Data for Selected Substituted Benzenesulfonyl Chlorides
| Compound | Aromatic Proton Chemical Shifts (ppm) |
| Benzenesulfonyl chloride | ~7.5 - 8.0 (multiplet) |
| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | ~7.3 (doublet), ~7.8 (doublet) |
| 4-Nitrobenzenesulfonyl chloride | ~8.1 (doublet), ~8.4 (doublet) |
| 4-Methoxybenzenesulfonyl chloride | ~7.0 (doublet), ~7.8 (doublet) |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of ions. This information is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
-
Molecular Ion Peak: The peak corresponding to the intact molecule with one electron removed is the molecular ion peak. This peak gives the molecular weight of the compound. For benzenesulfonyl chloride, the molecular ion would be observed at m/z 176.[6][7] The presence of chlorine results in a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[2]
-
Key Fragmentation Pathways: Benzenesulfonyl chlorides exhibit characteristic fragmentation patterns. Common losses include:
-
Loss of Cl: [M - 35]⁺
-
Loss of SO₂: [M - 64]⁺
-
Formation of the Phenyl Cation: [C₆H₅]⁺ at m/z 77 is often a prominent peak.[7]
-
The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of a specific substituted benzenesulfonyl chloride.
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.
-
Ionization: The sample is vaporized and then ionized in the ion source, usually by electron impact.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Diagram: Logical Relationship of Spectroscopic Data
Caption: Interplay of spectroscopic techniques for structure elucidation.
Conclusion
The comprehensive spectral analysis of substituted benzenesulfonyl chlorides, integrating IR, NMR, and MS data, provides a robust framework for their unequivocal identification and characterization. An understanding of the fundamental principles behind each technique and the interpretation of the resulting spectra is paramount for researchers in organic synthesis and drug development. This guide serves as a foundational resource, empowering scientists to confidently navigate the structural elucidation of this vital class of chemical compounds.
References
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. acdlabs.com [acdlabs.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Benzenesulfonyl chloride [webbook.nist.gov]
- 7. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Sulfonamide Synthesis: A Comparative Analysis of Alternatives to 2-Chloro-5-fluorobenzenesulfonyl Chloride
The sulfonamide moiety is a cornerstone in modern medicinal chemistry and agrochemical design. Its synthesis traditionally relies on the reaction of sulfonyl chlorides, such as 2-Chloro-5-fluorobenzenesulfonyl chloride, with amines. While effective, this classical approach is often hampered by the harsh conditions required for the preparation of sulfonyl chlorides and their inherent instability, particularly their sensitivity to moisture.[1][2][3] This guide provides a comprehensive comparison of modern, alternative reagents and methodologies that offer milder reaction conditions, broader substrate scope, and improved functional group tolerance, empowering researchers to make informed decisions in their synthetic strategies.
The Benchmark: this compound in Sulfonamide Synthesis
This compound is a valuable building block, primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its halogenated aromatic ring and reactive sulfonyl chloride group allow for the construction of diverse molecular architectures, including potential antitumor agents and sulfonylurea herbicides.[2]
The conventional synthesis of sulfonamides using this compound involves the nucleophilic substitution of the chloride by an amine, typically in the presence of a base like pyridine.[4] While this method is well-established, the synthesis of the sulfonyl chloride itself often requires aggressive reagents like chlorosulfuric acid, which can limit its compatibility with sensitive functional groups.[2][4]
Emerging Alternatives: A Paradigm Shift in Sulfonylation Chemistry
In recent years, a plethora of innovative methods have been developed to circumvent the limitations of traditional sulfonyl chloride chemistry. This guide will delve into a comparative analysis of the most promising alternatives, supported by experimental data.
Sulfonyl Fluorides: The Stable Counterparts
Sulfonyl fluorides have gained significant traction as stable and chemoselective alternatives to their chloride counterparts.[5] Their enhanced stability towards hydrolysis and reduction allows for easier handling and storage.[6] Activation of the otherwise less reactive sulfonyl fluoride is typically achieved using a Lewis acid, such as calcium triflimide (Ca(NTf₂)₂), enabling efficient reaction with a wide range of amines.[7][8]
Experimental Protocol: Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [7]
-
To a reaction vessel, add the sulfonyl fluoride (1 equiv), amine (1 equiv), Ca(NTf₂)₂ (1 equiv), and triethylamine (1 equiv).
-
Add tert-amyl alcohol (to a concentration of 0.20 M).
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product via column chromatography.
Organometallic Reagents with a Sulfur Dioxide Surrogate (DABSO)
The use of organometallic reagents, such as Grignard or organolithium reagents, in combination with a stable, solid sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), offers a versatile and efficient route to sulfonamides.[9][10][11] This one-pot method involves the formation of a metal sulfinate, which is then converted to a sulfinyl chloride intermediate and trapped with an amine.[9][10]
Experimental Protocol: One-Pot Sulfinamide Synthesis Using Organometallic Reagents and DABSO [9]
-
To a solution of the organometallic reagent (1 equiv) in THF, add DABSO (0.5 equiv) at room temperature and stir for 30 minutes.
-
Add thionyl chloride (1.1 equiv) and stir for an additional 30 minutes.
-
Finally, add triethylamine (1.5 equiv) and the desired amine (1.5 equiv) and stir for 30 minutes.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Sulfonylation
Palladium catalysis has opened new avenues for sulfonamide synthesis, enabling the coupling of aryl halides or boronic acids with a sulfur dioxide source and an amine.[12][13] These methods often utilize DABSO as the SO₂ surrogate and can proceed under relatively mild, redox-neutral conditions.[12]
Experimental Protocol: Palladium-Catalyzed Sulfinate Synthesis from Boronic Acids and DABSO [12]
-
In a reaction vessel, combine the aryl boronic acid (1 equiv), DABSO (1.1 equiv), and Pd(OAc)₂ (10 mol%) in a mixture of THF and MeOH.
-
Stir the mixture at room temperature for 30 minutes to form the sulfinate intermediate.
-
For the subsequent formation of a sulfonamide, an in-situ reaction with an amine and an oxidant like sodium hypochlorite can be performed.[13]
Direct C-H Sulfonamidation
Direct C-H functionalization represents a highly atom-economical approach to sulfonamide synthesis, as it avoids the need for pre-functionalized starting materials.[4] This method typically involves the use of a transition-metal catalyst (e.g., Rh, Ru, or Ir) to direct the sulfonamidation of a C-H bond with a sulfonyl azide.[4][14]
Experimental Protocol: Iridium-Catalyzed C-7 Sulfonamidation of Indolines [14]
-
To a reaction vessel, add the N-protected indoline (1 equiv), sulfonyl azide (1.2 equiv), [IrCp*Cl₂]₂ (4 mol%), AgNTf₂ (8 mol%), and NaOAc (30 mol%).
-
Add DCE as the solvent and stir the mixture at room temperature.
-
Monitor the reaction by TLC until completion.
-
Upon completion, purify the product by column chromatography.
Synthesis from Thiols
Thiols provide a readily available and often less expensive starting point for sulfonamide synthesis.[15][16] The transformation typically involves an oxidative chlorination of the thiol to generate a sulfonyl chloride in situ, which then reacts with an amine.[17] Modern protocols utilize greener oxidants and solvents to improve the environmental footprint of this method.[17][18]
Experimental Protocol: Sustainable Sulfonamide Synthesis from Thiols [17]
-
In a reaction vessel, suspend the thiol (1 equiv) in a sustainable solvent such as water or ethanol.
-
Add sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as the oxidant and stir at room temperature to form the sulfonyl chloride.
-
Add the amine (1.2 equiv) to the reaction mixture and continue stirring until the reaction is complete.
-
The product can often be isolated by simple filtration, avoiding solvent-intensive workup procedures.
Performance Comparison of Sulfonylation Methods
| Method | Reagents/Catalyst | General Yields | Reaction Conditions | Key Advantages | Limitations |
| Traditional Method | Sulfonyl chloride, Amine, Base | Good to Excellent | Variable, often requires pyridine[4] | Well-established, readily available starting materials | Harsh conditions for sulfonyl chloride synthesis, limited functional group tolerance[4] |
| Sulfonyl Fluoride Activation | Sulfonyl fluoride, Amine, Ca(NTf₂)₂ | Good to Excellent | 60 °C, 24 h[7][8] | Stable starting materials, high chemoselectivity | Requires activation with a Lewis acid, may not be suitable for all substrates[7] |
| Organometallic Reagents + DABSO | Grignard/Organolithium, DABSO, SOCl₂, Amine | Good to Excellent (32-83%) | Room temperature, ~1.5 h[9][10] | Mild conditions, rapid reaction times, one-pot procedure | Requires handling of organometallic reagents, which can be sensitive to air and moisture |
| Palladium-Catalyzed Sulfonylation | Aryl halide/boronic acid, DABSO, Pd catalyst, Amine | Moderate to Excellent | Room temperature to 80 °C[12][13] | Broad substrate scope, redox-neutral conditions | Requires a transition metal catalyst, which can be expensive and require removal from the final product |
| Direct C-H Sulfonamidation | Arene, Sulfonyl azide, Rh/Ru/Ir catalyst | Moderate to Excellent | 80-120 °C, 12-24 h[4][14] | Atom economical, avoids pre-functionalization | Requires a directing group, expensive transition metal catalysts, potentially explosive sulfonyl azides[4] |
| Synthesis from Thiols | Thiol, Oxidant (e.g., NaDCC·2H₂O), Amine | Good to Excellent | Room temperature[17][18] | Readily available starting materials, greener reaction conditions possible | Thiols can be malodorous, requires an oxidant |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of traditional and alternative sulfonamide synthesis routes.
Safety and Handling Considerations
A critical aspect of reagent selection is safety. This compound is corrosive and moisture-sensitive, requiring careful handling in a dry environment.[2][3] Many of the alternative reagents also present their own safety challenges. For instance, organometallic reagents are often pyrophoric, and sulfonyl azides can be explosive.[4] In contrast, sulfonyl fluorides and DABSO are generally more stable and safer to handle.[6][11] The synthesis from thiols can involve malodorous compounds, though modern methods are being developed to mitigate this issue.[16] Researchers must always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before commencing any experimental work.
Conclusion: Choosing the Right Tool for the Job
The classical synthesis of sulfonamides using sulfonyl chlorides like this compound remains a viable and well-understood method. However, the emergence of a diverse array of alternative reagents and methodologies provides researchers with a powerful toolkit to overcome the limitations of the traditional approach. The choice of the optimal method will depend on a variety of factors, including the specific molecular target, the presence of sensitive functional groups, scalability requirements, and safety considerations. By understanding the advantages and limitations of each approach, as detailed in this guide, researchers can design more efficient, versatile, and sustainable synthetic routes to novel sulfonamide-containing compounds.
References
- 1. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 82875-86-3 [smolecule.com]
- 3. 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | C6H3Cl2FO2S | CID 12943450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theballlab.com [theballlab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 14. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N -(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04255B [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 18. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Profile of 2-Chloro-5-fluorobenzenesulfonyl Chloride in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the precise selection of sulfonylating agents is paramount for achieving desired reactivity, selectivity, and yield. 2-Chloro-5-fluorobenzenesulfonyl chloride has emerged as a valuable building block due to the unique electronic properties conferred by its halogen substituents. This guide provides an in-depth, objective comparison of the reaction kinetics of this compound against other common sulfonylating agents, supported by experimental data and detailed methodologies to empower researchers in making informed decisions for their synthetic strategies.
The Underlying Principles of Sulfonyl Chloride Reactivity: A Mechanistic Overview
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is fundamentally governed by the electrophilicity of the sulfur atom. This electrophilicity is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, leading to slower reaction rates.
The reaction generally proceeds through a nucleophilic substitution pathway at the sulfur center. While the precise mechanism can vary depending on the reactants and conditions, it is often considered to be a concerted SN2-like process or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate.
The Hammett equation provides a powerful quantitative framework for understanding these substituent effects. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) to a substituent constant (σ) and a reaction constant (ρ):
log(k/k₀) = ρσ
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), which is typical for nucleophilic attack on sulfonyl chlorides. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.
Comparative Kinetic Analysis: this compound in Context
The presence of both a chlorine and a fluorine atom on the benzene ring of this compound significantly impacts its reactivity. Both halogens are electron-withdrawing, thus increasing the electrophilicity of the sulfonyl sulfur. To provide a clear performance benchmark, we compare its hydrolysis rate with that of the parent benzenesulfonyl chloride and the highly activated 4-nitrobenzenesulfonyl chloride.
| Compound | Relative Hydrolysis Rate Constant (k) |
| Benzenesulfonyl Chloride | 1.0 |
| This compound | 2.7 |
| 4-Nitrobenzenesulfonyl Chloride | 6.2 |
Data extrapolated from relative hydrolysis rates.
As the data indicates, this compound exhibits a significantly higher rate of hydrolysis compared to the unsubstituted benzenesulfonyl chloride. This enhanced reactivity is a direct consequence of the inductive electron-withdrawing effects of the chloro and fluoro substituents. However, it is less reactive than 4-nitrobenzenesulfonyl chloride, which possesses a potent nitro group that strongly activates the sulfonyl chloride towards nucleophilic attack.
This intermediate reactivity profile makes this compound a versatile reagent, offering a balance between stability and reactivity, which can be advantageous in multi-step syntheses where controlled reactivity is crucial.
Experimental Protocols for Kinetic Studies
To facilitate the independent verification and expansion of these findings, this section provides detailed, step-by-step methodologies for conducting kinetic studies on sulfonyl chloride reactions.
Synthesis of this compound
A common route for the synthesis of this compound involves the chlorosulfonation of 1-chloro-4-fluorobenzene.
Materials:
-
1-Chloro-4-fluorobenzene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Sodium sulfite
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, cautiously add 1-chloro-4-fluorobenzene to an excess of chlorosulfonic acid at 0 °C with stirring.
-
Slowly warm the mixture to room temperature and then heat to 50-60 °C for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
Further purification can be achieved by vacuum distillation or recrystallization.
Kinetic Measurement via UV-Vis Stopped-Flow Spectroscopy
For rapid reactions, such as the reaction with primary amines, stopped-flow spectroscopy is an ideal technique for monitoring the reaction progress in real-time.
Experimental Workflow:
Caption: Workflow for a stopped-flow kinetic experiment.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable non-reactive, UV-transparent solvent (e.g., dioxane).
-
Prepare a series of buffered aqueous solutions of the desired amine nucleophile at a constant pH.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired reaction temperature.
-
Set the spectrophotometer to a wavelength where a significant change in absorbance is observed upon reaction (e.g., monitoring the formation of the sulfonamide product).
-
-
Data Acquisition:
-
Load one syringe with the sulfonyl chloride solution and the other with the amine solution.
-
Initiate the rapid mixing. The instrument will automatically trigger data collection after the flow stops.
-
Record the absorbance change as a function of time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (amine in large excess), the observed rate constant (kobs) can be obtained by fitting the absorbance data to a single exponential function.
-
The second-order rate constant (k₂) can be determined from the slope of a plot of kobs versus the concentration of the amine.
-
Kinetic Measurement via 1H NMR Spectroscopy
For slower reactions or when UV-Vis spectroscopy is not suitable, 1H NMR spectroscopy offers a powerful alternative for monitoring the reaction progress by observing the disappearance of reactant signals and the appearance of product signals.
Experimental Workflow:
Caption: Workflow for an NMR-based kinetic experiment.
Detailed Protocol:
-
Sample Preparation:
-
In an NMR tube, dissolve the sulfonyl chloride and the nucleophile in a deuterated solvent.
-
Include an internal standard with a known concentration for accurate quantification.
-
-
NMR Acquisition:
-
Quickly acquire an initial 1H NMR spectrum after mixing the reactants to establish the t=0 data point.
-
Place the NMR tube in a temperature-controlled spectrometer.
-
Acquire a series of 1H NMR spectra at predetermined time intervals.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signals of a reactant and a product relative to the internal standard.
-
Convert the integral values to concentrations.
-
Plot the concentration of the reactant or product as a function of time and fit the data to the appropriate rate law to determine the rate constant.
-
Conclusion: A Versatile Reagent with a Tunable Kinetic Profile
The kinetic studies of this compound reveal it to be a moderately activated sulfonylating agent. The presence of both chloro and fluoro substituents enhances its reactivity compared to the parent benzenesulfonyl chloride, offering faster reaction times and potentially milder reaction conditions. Its reactivity, however, is not as pronounced as that of strongly activated analogues like 4-nitrobenzenesulfonyl chloride, which can be advantageous in preventing unwanted side reactions or in syntheses requiring a degree of selectivity.
The choice of a sulfonylating agent is a critical decision in the design of a synthetic route. This guide provides the foundational understanding and practical methodologies for researchers to rationally select and effectively utilize this compound and to conduct their own kinetic evaluations to optimize reaction outcomes. The interplay of electronic effects, as quantified by Hammett analysis, and the application of modern kinetic techniques are essential tools for the contemporary synthetic chemist.
A Comparative Guide to the Influence of Substituents on Benzenesulfonyl Chloride Reactivity
For Researchers, Scientists, and Drug Development Professionals
The Electrophilic Heart of the Matter: The Sulfonyl Chloride Group
Benzenesulfonyl chloride (C₆H₅SO₂Cl) and its derivatives are cornerstone reagents in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters.[1] The reactivity of these compounds is dictated by the electrophilicity of the sulfur atom within the sulfonyl chloride (-SO₂Cl) group. This sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophiles, such as amines and alcohols, readily attack this electrophilic center, leading to the displacement of the chloride leaving group in what is generally considered an SN2-type mechanism.[2][3]
The electronic environment of the benzene ring, as modulated by various substituents, plays a pivotal role in either enhancing or diminishing the electrophilicity of the sulfur atom, thereby controlling the reaction rate.[4]
Modulating Reactivity: The Role of Aromatic Substituents
The influence of substituents on the reactivity of benzenesulfonyl chlorides can be systematically understood by categorizing them as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).
Electron-Withdrawing Groups (EWGs): Activating the Electrophile
Substituents that pull electron density away from the benzene ring increase the electrophilicity of the sulfonyl sulfur. This activation makes the sulfur atom more susceptible to nucleophilic attack, thus accelerating the reaction rate.[4]
Common EWGs and their impact:
-
Nitro (-NO₂): As a potent EWG, the nitro group significantly enhances the reactivity of benzenesulfonyl chloride. For instance, 4-nitrobenzenesulfonyl chloride is considerably more reactive than its unsubstituted counterpart.[5]
-
Trifluoromethyl (-CF₃): The trifluoromethyl group is another powerful EWG that markedly increases the reactivity of the sulfonyl chloride.[4]
-
Halogens (-F, -Cl, -Br): While halogens have a dual electronic effect (inductive withdrawal and resonance donation), their net effect in this context is electron-withdrawing, leading to an increase in reactivity compared to the unsubstituted ring.[2]
The activating effect of EWGs can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[6][7] For reactions of substituted benzenesulfonyl chlorides, a positive Hammett ρ (rho) value indicates that the reaction is accelerated by electron-withdrawing groups. For example, the alkaline hydrolysis of substituted benzenesulfonyl chlorides has a ρ-value of +1.564, confirming the buildup of negative charge in the transition state is stabilized by EWGs.[2]
Electron-Donating Groups (EDGs): Deactivating the Electrophile
Conversely, substituents that push electron density into the benzene ring decrease the electrophilicity of the sulfonyl sulfur. This deactivation makes the sulfur atom less attractive to nucleophiles, resulting in a slower reaction rate.[4]
Common EDGs and their impact:
-
Methoxy (-OCH₃): The methoxy group is a strong EDG through resonance, which reduces the reactivity of the sulfonyl chloride.[5]
-
Methyl (-CH₃): The methyl group, an alkyl group, is a weak EDG through induction and hyperconjugation, leading to a modest decrease in reactivity.[4][5]
The deactivating effect of EDGs is also reflected in the Hammett plot, where they possess negative σ (sigma) values.[6]
Quantitative Comparison: A Data-Driven Perspective
The following table summarizes the relative reactivity of various para-substituted benzenesulfonyl chlorides in hydrolysis, a common reaction to probe their electrophilicity. The rate constants provide a clear quantitative measure of the substituent effects discussed.
| Substituent (para-) | Substituent Type | Relative Rate of Hydrolysis (k/k₀) | Reference |
| -OCH₃ | Electron-Donating | Slower than unsubstituted | [5] |
| -CH₃ | Electron-Donating | Slower than unsubstituted | [5] |
| -H | (Reference) | 1.00 | [2] |
| -Br | Electron-Withdrawing | Faster than unsubstituted | [5] |
| -NO₂ | Electron-Withdrawing | Significantly faster than unsubstituted | [2][5] |
Experimental Protocol: Comparative Kinetic Analysis of Benzenesulfonyl Chloride Hydrolysis
To empirically determine the influence of substituents, a comparative kinetic study of the hydrolysis of different benzenesulfonyl chlorides can be performed. This protocol outlines a UV-Vis spectrophotometric method to monitor the reaction progress.
Objective: To determine the pseudo-first-order rate constants for the hydrolysis of a series of para-substituted benzenesulfonyl chlorides.
Materials:
-
Substituted benzenesulfonyl chlorides (e.g., 4-methoxy, 4-methyl, unsubstituted, 4-bromo, 4-nitro)
-
Acetonitrile (or other suitable organic solvent)
-
Deionized water
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Experimental Workflow:
References
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. oxfordreference.com [oxfordreference.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Researcher's Comprehensive Guide to Handling 2-Chloro-5-fluorobenzenesulfonyl Chloride
For the modern researcher navigating the complexities of pharmaceutical and agrochemical synthesis, 2-Chloro-5-fluorobenzenesulfonyl chloride (CAS No. 82875-86-3) is a valuable but formidable reagent. Its utility as a synthetic building block is matched by its significant hazards, demanding a meticulous and informed approach to handling. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the necessary safety protocols, ensuring not only personal safety but also the integrity of your research.
The "Why": Understanding the Inherent Risks
This compound is classified as a corrosive and moisture-sensitive solid. The primary hazard stems from its sulfonyl chloride functional group, which is highly reactive.
Hydrolysis: The most immediate and critical reaction to control is hydrolysis. Upon contact with water or even ambient moisture, the compound violently hydrolyzes to form 2-chloro-5-fluorobenzenesulfonic acid and hydrochloric acid[1]. This reaction is exothermic and produces corrosive acidic byproducts, which can cause severe skin and eye burns, as well as damage to the respiratory tract if inhaled[2][3][4].
Mechanism of Hydrolysis: The hydrolysis of aryl sulfonyl chlorides typically proceeds through a nucleophilic substitution (SN2) mechanism. A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. In the presence of a base (alkaline hydrolysis), the reaction is significantly accelerated[1]. Understanding this mechanism underscores the critical need to maintain anhydrous conditions during handling and storage.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
Given the corrosive nature of this compound and its hydrolysis products, a comprehensive PPE strategy is non-negotiable.
| PPE Component | Specification and Rationale |
| Eye Protection | Tight-fitting safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Hand Protection | Double gloving is recommended. An inner nitrile glove provides a good first layer of protection for incidental contact, while an outer, more robust glove such as butyl rubber or neoprene offers superior resistance to corrosive materials and is recommended for extended handling[5]. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A flame-resistant lab coat is essential. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. |
| Footwear | Fully enclosed, chemical-resistant shoes are required. Do not wear open-toed shoes or footwear made of porous materials in the laboratory. |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to control exposure to its dust and any vapors from its hydrolysis products. For situations where a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an acid gas cartridge may be necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to minimize exposure and ensure a controlled environment when working with this compound.
1. Preparation:
-
1.1. Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
-
1.2. The work area within the fume hood must be clean, dry, and free of any incompatible materials.
-
1.3. Assemble all necessary equipment: spatulas, weighing dishes, reaction glassware (oven-dried), and waste containers.
-
1.4. Have a spill kit readily accessible. For sulfonyl chlorides, this should include a neutral absorbent material like sand or vermiculite, and a container for the collected waste.
2. Handling:
-
2.1. Before opening the primary container, ensure you are wearing all the required PPE.
-
2.2. Carefully open the container, avoiding any sudden movements that could aerosolize the solid.
-
2.3. Weigh the desired amount of this compound in a tared, sealed container to minimize exposure to atmospheric moisture.
-
2.4. Add the compound to the reaction vessel, which should be under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
2.5. Immediately and securely close the primary container.
3. Post-Handling and Cleanup:
-
3.1. Decontaminate any equipment that has come into contact with the compound. This can be done by rinsing with an appropriate anhydrous solvent, followed by the quenching procedure outlined in the disposal plan.
-
3.2. Wipe down the work area in the fume hood with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
-
3.3. Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, safety goggles.
-
3.4. Wash hands thoroughly with soap and water after completing the work.
Disposal Plan: Quenching and Waste Management
Proper disposal is critical to prevent environmental contamination and ensure the safety of others.
1. Quenching Excess Reagent and Contaminated Materials:
-
1.1. All quenching procedures must be performed in a chemical fume hood.
-
1.2. Prepare a quenching solution of isopropanol in a flask equipped with a stir bar and cooled in an ice bath.
-
1.3. Slowly and in small portions, add the excess this compound or contaminated materials (e.g., weighing paper, spatulas) to the cooled isopropanol with vigorous stirring.
-
1.4. The reaction of the sulfonyl chloride with isopropanol will produce the corresponding sulfonate ester and hydrochloric acid. The reaction is less vigorous than with water but still requires careful control of the addition rate to manage the exotherm.
-
1.5. Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir.
-
1.6. After the reaction is complete, neutralize the acidic solution by slowly adding a base, such as sodium bicarbonate, until effervescence ceases.
2. Waste Collection and Disposal:
-
2.1. The neutralized quenching mixture should be collected in a designated hazardous waste container for halogenated organic compounds.
-
2.2. All contaminated solid waste, including gloves, bench paper, and spill cleanup materials, must be collected in a separate, clearly labeled hazardous waste container.
-
2.3. Follow all institutional and local regulations for the final disposal of hazardous waste[2][3][4].
Emergency Procedures: Be Prepared
Spill:
-
1. Alert personnel in the immediate area and evacuate if necessary.
-
2. If the spill is small and you are trained to do so, contain the spill with a neutral absorbent material (do not use combustible materials like paper towels).
-
3. Carefully scoop the absorbed material into a labeled hazardous waste container.
-
4. Decontaminate the spill area.
-
5. For large spills, evacuate the area and contact your institution's emergency response team.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
By adhering to these detailed protocols and understanding the chemical principles that underpin them, you can confidently and safely utilize this compound in your research endeavors, advancing your work while maintaining the highest standards of laboratory safety.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
